(Methylene-d2)gibberellinA3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13?,16?,17+,18+,19-/m1/s1/i1+1D2 |
InChI Key |
IXORZMNAPKEEDV-JHPBQNRVSA-N |
Isomeric SMILES |
[2H][13C](=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H](C(C4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(Methylene-d2)gibberellinA3 chemical properties and structure
An In-depth Technical Guide on (Methylene-d2)gibberellin A3
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and biological context of (Methylene-d2)gibberellin A3. This isotopically labeled form of gibberellin A3 is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis.
Chemical Properties and Structure
(Methylene-d2)gibberellin A3, an isotopologue of gibberellic acid, is a pentacyclic diterpenoid acid. The deuterium labeling on the exocyclic methylene group makes it particularly useful for mass spectrometry-based quantification.
Table 1: Chemical Properties of (Methylene-d2)gibberellin A3
| Property | Value | Source |
| Molecular Formula | C₁₈¹³CH₂₀D₂O₆ | [1][2] |
| Molecular Weight | 349.38 g/mol | [1][2] |
| Parent Compound | Gibberellin A3 (Gibberellic Acid) | [3][4] |
| Parent Molecular Formula | C₁₉H₂₂O₆ | [4][5] |
| Parent Molecular Weight | 346.37 g/mol | [5] |
| Appearance | White to pale-yellow solid (for unlabeled) | [4] |
| Stability | Dry form is stable at room temperature; slowly hydrolyzes in aqueous solutions. | [3] |
The core structure of (Methylene-d2)gibberellin A3 is identical to that of gibberellin A3, featuring a complex tetracyclic diterpene framework with a lactone bridge. The key distinction is the presence of two deuterium atoms replacing the hydrogen atoms on the exocyclic methylene group at position 6.
Experimental Protocols
The synthesis and analysis of (Methylene-d2)gibberellin A3 involve specialized chemical and analytical techniques. While specific proprietary synthesis methods may vary, a general workflow can be outlined. Analytical determination in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A generalized experimental workflow for the utilization of (Methylene-d2)gibberellin A3 as an internal standard is depicted below.
Key Methodologies:
-
Synthesis : The synthesis of labeled gibberellins can be complex. One approach involves the introduction of the deuterated methylene group at a late stage of the synthesis of the gibberellin core structure. For instance, methods for synthesizing various gibberellin derivatives have been described, which can be adapted for isotopic labeling.[6][7][8]
-
Extraction : Gibberellins are typically extracted from plant tissues using organic solvents like methanol or acetone, followed by partitioning into a more selective solvent.
-
Purification : Solid-phase extraction (SPE) is a common technique to clean up the sample and concentrate the analytes before LC-MS/MS analysis.
-
LC-MS/MS Analysis : Reversed-phase high-performance liquid chromatography (HPLC) is often used to separate different gibberellins.[9] The separated compounds are then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection of both the analyte (gibberellin A3) and the internal standard ((Methylene-d2)gibberellin A3).[10][11]
Gibberellin A3 Signaling Pathway
Gibberellin A3 is a bioactive gibberellin that plays a crucial role in plant growth and development by promoting processes such as seed germination, stem elongation, and flowering.[4][12] The signaling pathway of gibberellins involves a derepression mechanism.
In the absence of gibberellin A3, DELLA proteins, which are transcriptional regulators, repress the expression of gibberellin-responsive genes.[13] When gibberellin A3 is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[13] This binding event induces a conformational change in GID1, allowing it to interact with the DELLA proteins. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[13] The degradation of the DELLA repressor proteins allows for the transcription of gibberellin-responsive genes, leading to various developmental responses.
References
- 1. (Methylene-13C,d2) Gibberellin A3 | Axios Research [axios-research.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Gibberellin A3 (HMDB0003559) [hmdb.ca]
- 6. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of gibberellin A3 by reversed phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Delving into Plant Steroid Pathways: A Technical Guide to Deuterium-Labeled Gibberellin A3 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled gibberellin A3 ([D₂]GA₃) as a powerful tool for metabolic flux analysis (MFA) in plant biology and related fields. By tracing the metabolic fate of this stable isotope-labeled phytohormone, researchers can gain unprecedented insights into the dynamic processes of gibberellin biosynthesis, catabolism, and signaling. This knowledge is crucial for understanding plant growth and development and holds significant potential for the development of novel plant growth regulators and therapeutic agents.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a quantitative methodology used to determine the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), researchers can track the incorporation of the isotope into downstream metabolites.[2] This allows for the elucidation of pathway activities and the quantification of metabolite turnover, providing a dynamic picture of cellular metabolism that cannot be obtained from static metabolite measurements alone.[3]
Deuterium-labeled compounds are particularly advantageous as internal standards in mass spectrometry-based quantification due to their similar chemical properties to their unlabeled counterparts, while being distinguishable by their mass.[4] This principle is central to the accurate quantification of metabolic fluxes.
The Gibberellin Metabolic Network
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play critical roles in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[5] The biosynthesis of bioactive GAs, such as GA₁, GA₃, GA₄, and GA₇, proceeds through a complex network of reactions starting from geranylgeranyl diphosphate (GGDP).[5]
The main biosynthetic pathway involves the conversion of GGDP to GA₁₂ and GA₅₃, which are then further metabolized through parallel pathways. Key enzymes in this process include GA 20-oxidases and GA 3-oxidases, which are responsible for the final steps in the formation of bioactive GAs. Conversely, GA 2-oxidases are involved in the deactivation of bioactive GAs.[6] Understanding the flux through these biosynthetic and catabolic pathways is essential for comprehending how GA levels are regulated.
A simplified representation of the late stages of the gibberellin biosynthetic pathway is presented below:
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic flux analysis of secondary metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Labeling in Phytohormone Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling stands as a cornerstone technique in the elucidation of phytohormone biosynthesis pathways and the quantification of their dynamics. By introducing atoms with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into precursor molecules, researchers can trace the metabolic fate of these precursors into the final phytohormone products. This powerful approach, coupled with sensitive analytical techniques like mass spectrometry, provides unparalleled insights into the rates of hormone synthesis, the efficiency of enzymatic conversions, and the sizes of different hormone pools within the plant. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using isotope labeling for phytohormone biosynthesis studies, with a focus on auxins, cytokinins, gibberellins, abscisic acid, and ethylene.
Core Principles of Isotope Labeling in Phytohormone Research
The fundamental principle behind isotope labeling is the ability to distinguish between endogenous (unlabeled) and newly synthesized (labeled) molecules. When a plant is supplied with a precursor molecule containing a heavy isotope, its metabolic machinery incorporates this labeled precursor into downstream products, including phytohormones. The mass difference between the labeled and unlabeled hormones is then detected by mass spectrometry, allowing for precise quantification of the newly synthesized molecules.
Commonly Used Stable Isotopes and Their Applications:
-
Deuterium (²H): Often used to label the carbon skeleton of phytohormones. Deuterium labeling can be achieved by providing deuterated water (D₂O) or deuterated precursors.
-
Carbon-13 (¹³C): A versatile isotope for tracing carbon backbones. Plants can be grown in a ¹³C-enriched CO₂ atmosphere for global labeling, or fed with specific ¹³C-labeled precursors like [¹³C₆]anthranilate for auxin studies.
-
Nitrogen-15 (¹⁵N): Ideal for studying nitrogen-containing hormones like cytokinins and auxins. [¹⁵N] labeled precursors are commonly used to track their biosynthesis.
-
Oxygen-18 (¹⁸O): Primarily used to investigate the incorporation of oxygen atoms during biosynthesis, for example, in the study of abscisic acid formation from carotenoid precursors.
Data Presentation: Quantitative Insights into Phytohormone Dynamics
Isotope labeling experiments generate a wealth of quantitative data that can be summarized to compare biosynthetic activities across different tissues, developmental stages, or experimental conditions.
| Phytohormone Class | Analyte | Plant Species | Tissue | Biosynthesis Rate | Reference |
| Cytokinins | Zeatinriboside-5′-monophosphate | Arabidopsis thaliana | Transgenic seedlings | ~66-fold higher than iPMP biosynthesis | |
| Auxins | Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Seedlings | Turnover rates of precursors and products traced on a scale of seconds to minutes | |
| Ethylene | Ethylene | Pisum sativum (Pea) | Etiolated stem sections | Enhanced by 5-10% with 1 mM methionine | [1] |
Table 1: Examples of Phytohormone Biosynthesis Rates Determined by Isotope Labeling.
| Phytohormone Class | Labeled Precursor | Product | Plant Species | Conversion Efficiency | Reference |
| Ethylene | L-[U-¹⁴C]methionine | Ethylene | Pisum sativum (Pea) | Specific radioactivity of evolved ethylene paralleled that of methionine extracted from the tissue | [1] |
Table 2: Precursor-to-Product Conversion Efficiency in Phytohormone Biosynthesis.
| Phytohormone Class | Analyte | Plant Species | Tissue | Pool Size (pmol/g FW) | Reference |
| Cytokinins | trans-Zeatin | Oryza sativa (Rice) | Root | 1.2 ± 0.2 | |
| cis-Zeatin | Oryza sativa (Rice) | Root | 3.5 ± 0.5 | ||
| Isopentenyladenine | Oryza sativa (Rice) | Root | 0.8 ± 0.1 | ||
| Auxins | Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Rosette leaves | ~15-25 | |
| Abscisic Acid | Abscisic acid (ABA) | Nicotiana tabacum (Tobacco) | Leaves (water-stressed) | Increased significantly compared to turgid leaves | [2] |
Table 3: Phytohormone Pool Sizes Determined by Stable Isotope Dilution Analysis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized methodologies for key experiments, followed by specific examples from the literature.
General Experimental Workflow
A typical isotope labeling experiment for studying phytohormone biosynthesis involves the following steps:
-
Selection and Administration of Labeled Precursor: Choose a suitable stable isotope-labeled precursor for the phytohormone of interest. The precursor can be administered to whole plants, detached tissues, or cell cultures through various methods such as hydroponic feeding, direct application to leaves, or inclusion in the growth medium.
-
Incubation and Sampling: Allow sufficient time for the plant material to uptake and metabolize the labeled precursor. The incubation time can range from seconds to days, depending on the research question and the turnover rate of the hormone. Harvest plant material at specific time points and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
Extraction and Purification: Homogenize the frozen plant tissue and extract the phytohormones using an appropriate solvent, typically a mixture of methanol, isopropanol, and acetic acid. To accurately quantify the endogenous hormone levels, a known amount of a corresponding internal standard (a phytohormone molecule labeled with a different set of stable isotopes) is added to the extraction buffer. The extract is then purified to remove interfering compounds using techniques like solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography step separates the different phytohormones, and the mass spectrometer detects and quantifies both the unlabeled (endogenous) and labeled (newly synthesized) forms of the target hormone, as well as the internal standard.
-
Data Analysis: Calculate the amount of newly synthesized phytohormone based on the ratio of the labeled to unlabeled peak areas, corrected for the amount of internal standard. This data can then be used to determine biosynthesis rates, turnover, and pool sizes.
Specific Experimental Protocol Examples
1. Deuterium Labeling for Auxin Biosynthesis Studies in Arabidopsis thaliana
-
Labeled Precursor: [¹³C₆]anthranilate and [¹³C₈, ¹⁵N₁]indole.
-
Methodology: Arabidopsis seedlings are grown on a nutrient medium. For labeling, seedlings are transferred to a medium containing the labeled precursor. Samples are collected at various time points (from seconds to hours).
-
Extraction: Plant material is homogenized in a solvent containing an internal standard ([²H₄]IAA).
-
Analysis: The extracts are analyzed by high-resolution LC-MS/MS to monitor the incorporation of the stable isotopes into IAA and its precursors. This "Stable Isotope Labeled Kinetics (SILK)" method allows for the tracing of turnover rates of IAA pathway precursors and the final product.
2. ¹⁵N Labeling for Cytokinin Biosynthesis in Tobacco
-
Labeled Precursor: ¹⁵N-labeled nitrate (¹⁵NO₃⁻) supplied in the nutrient solution.
-
Methodology: Tobacco plants are grown hydroponically. For steady-state labeling, the standard nitrogen source is replaced with a solution containing ¹⁵N-nitrate. Plants are harvested after a set period (e.g., 24 hours).
-
Extraction and Analysis: Cytokinins are extracted and purified. The incorporation of ¹⁵N into different cytokinin species is quantified by LC-MS/MS. This method allows for the study of nitrogen's role in cytokinin biosynthesis and transport.
3. ¹⁸O Labeling for Abscisic Acid (ABA) Biosynthesis
-
Labeled Precursor: ¹⁸O₂ gas.
-
Methodology: Water-stressed or turgid leaves, or fruit tissues are placed in a sealed chamber with an atmosphere containing ¹⁸O₂.
-
Extraction and Analysis: After a specific incubation period (e.g., 24 hours), ABA is extracted, purified, and analyzed by mass spectrometry to determine the incorporation of ¹⁸O into the carboxyl group and the ring structure of the ABA molecule.[2] This provides evidence for the specific enzymatic reactions involved in ABA biosynthesis.[2]
Mandatory Visualizations
General Experimental Workflow for Isotope Labeling in Phytohormone Biosynthesis
A generalized workflow for isotope labeling experiments.
Simplified Auxin (IAA) Biosynthesis Pathway
Key tryptophan-dependent pathways of auxin biosynthesis.
Cytokinin Biosynthesis Pathway
The isopentenyladenine (iP) and trans-Zeatin (tZ) biosynthesis pathways.
Gibberellin Biosynthesis Pathway (Simplified)
A simplified overview of the gibberellin biosynthesis pathway.
Abscisic Acid (ABA) Biosynthesis Pathway
The carotenoid cleavage pathway for abscisic acid biosynthesis.
Ethylene Biosynthesis Pathway
The Yang cycle for ethylene biosynthesis.
Conclusion
Isotope labeling is an indispensable tool for dissecting the complexities of phytohormone biosynthesis. By enabling the direct measurement of metabolic fluxes, this technique has been instrumental in confirming biosynthetic pathways, identifying rate-limiting steps, and quantifying the dynamic changes in hormone levels in response to developmental and environmental cues. The continued development of high-resolution mass spectrometry and sophisticated data analysis tools will further enhance the power of isotope labeling, providing even deeper insights into the intricate regulatory networks that govern plant growth and development. This knowledge is not only fundamental to plant science but also holds significant potential for applications in agriculture and the development of novel plant growth regulators.
References
Unraveling the Bioactivity of Gibberellins: A Technical Guide on GA3 and its Deuterated Analog, (Methylene-d2)gibberellinA3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Gibberellin A3 (GA3)
Gibberellin A3 is a tetracyclic diterpenoid acid that belongs to the large family of gibberellins (GAs), which are plant hormones that regulate diverse developmental processes.[1][2] These processes include seed germination, stem elongation, dormancy, flowering, and fruit senescence.[1] GA3 was the first gibberellin to be structurally characterized and is known for its high biological activity.[1] The bioactivity of different gibberellins is influenced by their chemical structure, with dihydroxylated GAs, such as GA3, generally exhibiting the highest activity.[1]
The Role of (Methylene-d2)gibberellinA3
Isotopically labeled compounds, such as this compound, are invaluable tools in analytical chemistry. They are most commonly used as internal standards for mass spectrometry-based quantification of their non-labeled counterparts in complex biological samples. The introduction of deuterium atoms results in a known mass shift without significantly altering the chemical properties, allowing for precise and accurate measurement. While deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, there is currently a lack of published research specifically investigating the biological activity of this compound in comparison to GA3.[3] Theoretically, the increased mass of deuterium could lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. However, without experimental data, this remains speculative.
Biological Activity of Gibberellin A3
The biological effects of GA3 are vast and have been documented across numerous plant species. The primary mode of action is the promotion of cell elongation, leading to increased stem and leaf growth. Other key biological activities are summarized in the table below.
| Biological Process | Description of GA3 Activity | Key References |
| Seed Germination | GA3 promotes the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored starches into sugars to nourish the embryo.[4][5] | [4][5] |
| Stem Elongation | GA3 stimulates cell division and elongation in the internodes of stems, leading to increased plant height. This is a hallmark response used in many bioassays.[4] | [4] |
| Flowering | In many plant species, GA3 can induce flowering, particularly in long-day plants grown under short-day conditions.[4] | [4] |
| Fruit Development | GA3 can promote fruit set and growth, often leading to the production of larger, seedless fruits (parthenocarpy). | |
| Breaking Dormancy | GA3 can overcome seed and bud dormancy that is imposed by environmental factors or other hormones like abscisic acid.[6] | [6] |
Gibberellin Signaling Pathway
Gibberellins exert their effects by initiating a signaling cascade that leads to changes in gene expression. The pathway operates through a mechanism of de-repression. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress the expression of GA-responsive genes.[7] The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and the DELLA proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[7] The removal of the DELLA repressors allows for the transcription of genes that drive the various GA-mediated growth and developmental processes.[7][9]
Caption: Gibberellin (GA3) signaling pathway.
Experimental Protocols for Gibberellin Bioassays
Several standardized bioassays are used to determine the biological activity of gibberellins. These assays typically measure a dose-dependent growth response in a target plant tissue.
Dwarf Rice (Micro-drop) Bioassay
This assay is highly sensitive and specific for gibberellins. It measures the elongation of the second leaf sheath in dwarf rice seedlings.
Materials:
-
Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu').
-
Petri dishes, filter paper.
-
Test solutions of GA3 or other gibberellins at various concentrations.
-
Control solution (e.g., sterile water with a surfactant).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Sterilize and germinate dwarf rice seeds on moist filter paper in petri dishes in the dark at 30-32°C for 2 days.
-
Select uniformly germinated seedlings and place them in a nursery under continuous light.
-
After 2 days, apply a small droplet (e.g., 1 µL) of the test solution to the junction of the first and second leaves of each seedling.
-
Grow the seedlings for another 3-4 days under controlled conditions (e.g., 30°C, continuous light).
-
Measure the length of the second leaf sheath.
-
Plot the increase in leaf sheath length against the logarithm of the gibberellin concentration to obtain a dose-response curve.
Barley Aleurone α-Amylase Bioassay
This bioassay is based on the GA-induced synthesis and secretion of α-amylase from the aleurone layer of barley seeds.
Materials:
-
Barley seeds (e.g., 'Himalaya').
-
Sand, petri dishes.
-
Incubator.
-
Test solutions of GA3.
-
Buffer solutions.
-
Starch solution and iodine reagent for amylase activity measurement.
Procedure:
-
Cut barley seeds in half transversely and discard the embryo-containing half.
-
Sterilize the endosperm halves and incubate them in moist sand for 3 days.
-
Isolate the aleurone layers and incubate them in a buffer solution containing the test concentrations of GA3 for 24 hours.
-
After incubation, determine the α-amylase activity in the surrounding medium, typically by measuring the rate of starch hydrolysis.
-
The amount of α-amylase produced is proportional to the logarithm of the GA concentration.[5]
Caption: Workflow for the Barley Aleurone α-Amylase Bioassay.
Conclusion
Gibberellin A3 is a highly active phytohormone with profound effects on plant growth and development. Its biological functions are mediated through a well-defined signaling pathway that results in the de-repression of GA-responsive genes. While the deuterated analog, this compound, serves as a critical tool for analytical quantification, there is a notable absence of data on its comparative biological activity. The experimental protocols detailed in this guide provide the foundation for any future investigations aimed at elucidating the potential biological effects of isotopic substitution in gibberellins. Such research would be valuable in further understanding the structure-activity relationships of this important class of plant hormones.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. steberlab.org [steberlab.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Stability of (Methylene-d2)gibberellin A3 in Various Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (Methylene-d2)gibberellin A3, a deuterated internal standard crucial for accurate quantification in research and drug development. Due to a lack of publicly available stability data for (Methylene-d2)gibberellin A3 in organic solvents, this guide combines information on the stability of its non-deuterated counterpart, gibberellin A3 (GA3), with established best practices for handling and storing deuterated analytical standards.
Introduction to (Methylene-d2)gibberellin A3
(Methylene-d2)gibberellin A3 is a stable isotope-labeled form of gibberellin A3, a potent plant hormone that regulates various developmental processes. In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated standards are indispensable for correcting for matrix effects and variations in sample preparation and instrument response. The stability of these standards in solution is paramount to ensure the accuracy and reliability of experimental results.
General Stability of Gibberellin A3
Current literature indicates that the stability of gibberellin A3 is highly dependent on the storage conditions and the solvent used.
Key Stability Characteristics:
-
Solid State: Dry, crystalline gibberellic acid is stable at room temperature[1].
-
Aqueous Solutions: GA3 slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions. This degradation is accelerated in alkaline conditions, where it undergoes rearrangement to the less biologically active iso-GA3 and subsequently to gibberellenic acid[1][2].
-
pH Effects: Studies on the decomposition of GA3 in buffered aqueous solutions have shown that the rate of degradation is pH-dependent.
Table 1: Degradation Kinetics of Gibberellin A3 in Aqueous Solutions
| pH | Rate Constant (k) | Half-life (t½) | Reference |
| 5.0 | 0.016 hr⁻¹ | 43.3 hours | Pérez et al., 1996[2] |
| 7.0 | 0.032 hr⁻¹ | 21.7 hours | Pérez et al., 1996[2] |
Data is for non-deuterated gibberellin A3.
Stability of (Methylene-d2)gibberellin A3 in Organic Solvents
As of the latest literature review, specific quantitative stability data for (Methylene-d2)gibberellin A3 in common organic solvents such as methanol, ethanol, acetonitrile, and DMSO is not available. However, based on the general principles of handling deuterated compounds and the known solubility of GA3, the following recommendations are provided.
Table 2: Recommended Storage and Handling of (Methylene-d2)gibberellin A3 in Organic Solvents
| Solvent | Recommended Storage Temperature | Estimated Short-Term Stability (≤ 1 month) | Estimated Long-Term Stability (> 1 month) | Notes |
| Methanol | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in methanol. Prepare fresh solutions and store in small aliquots to minimize freeze-thaw cycles. |
| Ethanol | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in ethanol[3][4]. Similar storage precautions as for methanol are recommended. |
| Acetonitrile | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in acetonitrile. Ensure the solvent is anhydrous to prevent hydrolysis. |
| DMSO | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in DMSO[5][6]. DMSO is hygroscopic; store solutions under desiccated conditions. |
General Recommendations for Deuterated Standards:
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated temperature changes that can accelerate degradation.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for assessing the stability of (Methylene-d2)gibberellin A3 in various solvents. These are based on established methodologies for stability testing of analytical standards.
Long-Term Stability Study
Objective: To determine the long-term stability of (Methylene-d2)gibberellin A3 in selected organic solvents at different storage temperatures.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of (Methylene-d2)gibberellin A3.
-
Dissolve in the desired high-purity organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare separate stock solutions for each solvent to be tested.
-
-
Aliquoting and Storage:
-
Dispense the stock solutions into multiple small-volume, amber glass vials.
-
Seal the vials tightly, preferably under an inert atmosphere.
-
Store the vials at controlled temperatures (e.g., 4°C, -20°C, and -80°C).
-
-
Analysis Schedule:
-
Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
At each time point, retrieve three vials from each storage condition.
-
-
Sample Analysis:
-
Allow the vials to equilibrate to room temperature before opening.
-
Prepare working solutions by diluting the stock solution with the corresponding solvent.
-
Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.
-
Quantify the concentration of (Methylene-d2)gibberellin A3 and monitor for the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Determine the degradation rate and half-life at each storage condition.
-
Forced Degradation Study
Objective: To identify potential degradation products and pathways of (Methylene-d2)gibberellin A3 under stress conditions.
Methodology:
-
Preparation of Stress Samples:
-
Prepare solutions of (Methylene-d2)gibberellin A3 in the chosen solvent.
-
Subject the solutions to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a UPLC-MS/MS method capable of separating the parent compound from potential degradation products.
-
-
Data Analysis:
-
Identify and characterize any significant degradation products by comparing their mass spectra and retention times to known compounds or through structural elucidation techniques.
-
Determine the percentage of degradation under each stress condition.
-
Visualizations
Gibberellin Signaling Pathway
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102246756A - Method for purifying gibberellin GA3 and preparing water-soluble pulvis of gibberellin GA3 - Google Patents [patents.google.com]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Gibberellic acid | TargetMol [targetmol.com]
A Technical Guide to the Discovery and Characterization of Deuterated Gibberellins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of deuterated gibberellins (GAs). These isotopically labeled compounds are indispensable tools in plant hormone research, enabling precise quantification and metabolic studies. This document details experimental protocols, data presentation, and visualizations to aid researchers in this field.
Introduction to Deuterated Gibberellins
Gibberellins are a large family of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. To understand their complex metabolic pathways and to accurately quantify their endogenous levels, researchers rely on stable isotope-labeled internal standards. Deuterated gibberellins, in which one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. Their chemical properties are nearly identical to their natural counterparts, but their increased mass allows for their differentiation and quantification using mass spectrometry.
Synthesis of Deuterated Gibberellins
The synthesis of deuterated gibberellins is a multi-step process that requires careful control of reaction conditions to achieve high isotopic enrichment and chemical purity. While various methods exist, this guide focuses on the preparation of key deuterated GAs used in metabolic studies.
Partial Synthesis of [1β,2β-²H₂]-, [2β-²H]-, and [2α-²H]-Gibberellin A₁
A foundational method for introducing deuterium into the gibberellin A₁ (GA₁) backbone involves the catalytic hydrogenation of precursors with deuterium gas or the reduction of intermediates with deuterium-donating reagents.
Experimental Protocol:
-
Preparation of [1β,2β-²H₂]GA₁: This is achieved through the [²H]hydrogenation of GA₃ 13-acetate 16,17-epoxide[1].
-
Dissolve GA₃ 13-acetate 16,17-epoxide in a suitable solvent such as ethyl acetate.
-
Introduce a palladium catalyst (e.g., 10% Pd on charcoal).
-
Expose the reaction mixture to an atmosphere of deuterium gas (²H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and purify the product using column chromatography on silica gel.
-
Hydrolyze the acetate group to yield [1β,2β-²H₂]GA₁.
-
-
Preparation of [2β-²H]GA₁: This involves the [²H]hydrogenolysis of GA₃ 13-acetate methyl ester[1].
-
Perform hydrogenolysis on GA₃ 13-acetate methyl ester using a deuterium source.
-
The resulting 2β-deuteriated product undergoes iodolactonization.
-
Subsequent reduction and hydrolysis yield [2β-²H]GA₁[1].
-
-
Preparation of [2α-²H]GA₁: This can be achieved via two routes[1]:
-
Treatment of [2β-²H]-1β-iodoGA₁ 13-acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to give [2-²H]GA₃ 13-acetate, followed by reduction via hydrogenation of the corresponding 16,17-epoxide.
-
An alternative route involves hydrogenolysis, iodolactonization, and reduction of a suitable precursor.
-
The stereoselectivity of the isotopic labeling in these syntheses is critical and should be confirmed by ¹H, ²H, and ¹³C NMR spectroscopy[1].
Synthesis of [17,17-²H₂]Gibberellins
Deuterium can also be introduced at the C-17 position, which is metabolically stable in many biological systems. The synthesis of compounds like [17,17-²H₂]GA₂₀ is of significant interest as it is a key precursor to the bioactive GA₁[2]. While detailed protocols for the complete chemical synthesis from simple precursors are often proprietary or described in complex organic chemistry literature, their preparation is a key step for metabolic studies. These standards are often provided by specialized chemical synthesis laboratories. For instance, [17,17-²H₂]GA₂₀ has been made available for studies investigating its metabolism to [17,17-²H₂]GA₁ by microorganisms[2][3][4].
Characterization of Deuterated Gibberellins
The structural integrity and isotopic enrichment of synthesized deuterated gibberellins must be rigorously confirmed. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise location and extent of deuterium incorporation.
¹H and ¹³C NMR Data for Gibberellic Acid (GA₃):
The following table provides reference ¹H and ¹³C NMR chemical shift data for Gibberellic Acid (GA₃) in Methanol-d₄, which can be used as a basis for comparison with deuterated analogues[5].
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 4a | ||
| 4b | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 10a | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| 16 | ||
| 17 | ||
| 18 (CH₃) | ||
| 19 (COOH) | ||
| 20 |
Note: Complete, assigned NMR data for a wide range of gibberellins can be found in specialized databases and literature. The provided table is a template for the type of data required.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for the analysis of deuterated gibberellins, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
3.2.1. Derivatization for GC-MS Analysis
Gibberellins are not inherently volatile and require derivatization to increase their volatility for GC-MS analysis. The most common derivatization methods are methylation followed by trimethylsilylation.
Experimental Protocol for Methylation with Diazomethane:
Diazomethane is highly toxic and explosive and should only be handled by trained personnel in a well-ventilated fume hood.
-
Dissolve the dried gibberellin extract in a small volume of ethyl ether[6].
-
Generate diazomethane from a precursor such as p-toluenesulfonyl-N-methyl-N-nitrosamide by reaction with potassium hydroxide[6].
-
Bubble the gaseous diazomethane through the gibberellin solution until a faint yellow color persists, indicating a slight excess of diazomethane[6].
-
Carefully remove the solvent under a gentle stream of nitrogen[6].
Experimental Protocol for Trimethylsilylation:
-
To the methylated and dried sample, add a silylating reagent[6]. A common reagent is a mixture of dry pyridine, 1,1,1,3,3,3-hexamethyldisilazane, and trifluoroacetic anhydride (e.g., in a 10:9:1 v/v/v ratio)[6].
-
Alternatively, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used[7]. A typical procedure involves adding 25 µL of BSTFA and 25 µL of anhydrous pyridine to the dried sample, capping the vial tightly, and heating at 65°C for approximately 20 minutes[8].
-
The derivatized sample can then be directly injected into the GC-MS system.
3.2.2. GC-MS Fragmentation Patterns
The mass spectra of TMS-derivatized gibberellins show characteristic fragmentation patterns. For deuterated gibberellins, the molecular ion ([M]⁺) and key fragment ions will be shifted by the mass of the incorporated deuterium atoms.
Table of Expected Mass-to-Charge Ratios (m/z) for Key Fragments of TMS-Derivatized Gibberellins:
| Gibberellin | Derivatization | [M]⁺ (Non-deuterated) | [M]⁺ (Deuterated) | Key Fragment Ions (Non-deuterated) | Key Fragment Ions (Deuterated) |
| GA₁ | Me-TMS | 506 | 508 ([²H₂]) | 491, 447, 377, 313 | 493, 449, 379, 315 |
| GA₄ | Me-TMS | ||||
| GA₉ | Me-TMS | ||||
| GA₂₀ | Me-TMS |
Note: This table is illustrative. The exact m/z values and relative abundances of fragments should be determined empirically using authentic standards.
Application of Deuterated Gibberellins in Research
Deuterated gibberellins are primarily used as internal standards for accurate quantification of endogenous gibberellins in plant tissues by isotope dilution mass spectrometry. They are also invaluable for metabolic studies to trace the conversion of one gibberellin to another within a biological system[2][3][4].
Gibberellin Signaling Pathway
Gibberellins exert their effects by inducing the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.
Diagram of the Gibberellin Signaling Pathway:
Caption: Gibberellin signaling pathway.
Experimental Workflow for Gibberellin Analysis:
Caption: Experimental workflow for gibberellin analysis.
References
- 1. Partial synthesis of [1β,2β-2H2]-, [2β-2H]-, and [2α-2H]-Gibberellin A1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Azospirillum spp. metabolize [17,17-2H2]gibberellin A20 to [17,17-2H2]gibberellin A1 in vivo in dy rice mutant seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. agraria.com.br [agraria.com.br]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
The Subtle Signature of Heavy Hydrogen: A Technical Guide to the Natural Occurrence of Deuterated Plant Hormones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of deuterated plant hormones, providing a comprehensive resource for researchers in plant biology, analytical chemistry, and drug development. While the use of deuterium labeling is a well-established technique for metabolic studies, the presence and significance of naturally occurring deuterated phytohormones is a more nuanced field. This document summarizes the current understanding, details the analytical methodologies for detection and quantification, and provides visual representations of the key signaling pathways where these molecules play a crucial role.
Introduction to Deuterated Plant Hormones
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment, primarily in water (HDO). Plants incorporate deuterium into their organic molecules, including hormones, through their metabolic processes. The natural abundance of deuterium is approximately 0.015%[1]. While this concentration is low, the subtle variations in the isotopic composition of plant hormones can provide valuable insights into metabolic pathways, geographical origins, and environmental conditions.
The primary classes of plant hormones, including auxins, gibberellins (GAs), cytokinins (CKs), abscisic acid (ABA), and brassinosteroids (BRs), all contain hydrogen atoms and are therefore subject to natural deuteration. The precise level of deuterium incorporation is influenced by the isotopic composition of the plant's water source and enzymatic kinetic isotope effects during biosynthesis.
Quantitative Data on Natural Deuterium Abundance
The direct quantification of the natural abundance of deuterated plant hormones is a challenging analytical task due to their low concentrations and the subtle mass difference between the deuterated and non-deuterated isotopologues. Consequently, there is a limited amount of publicly available, comprehensive quantitative data on the natural δ²H values for specific plant hormones across different species and tissues. Much of the existing literature focuses on the use of artificially enriched deuterium sources to trace metabolic pathways.
However, the principles of stable isotope analysis suggest that the δ²H values of plant hormones will reflect the isotopic composition of the source water and the specific biosynthetic pathways. For instance, studies on the hydrogen isotope composition of plant-derived organic compounds show that different classes of molecules have distinct isotopic signatures[2][3]. Phenylpropanoids, which share precursors with some plant hormones, tend to be more enriched in deuterium than carbohydrates and lipids[2][3].
Future research employing high-resolution mass spectrometry is needed to build a comprehensive database of the natural deuterium abundance in the five major classes of plant hormones across a variety of plant species and environmental conditions.
Experimental Protocols for Analysis
The analysis of naturally deuterated plant hormones requires highly sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves extraction, purification, and instrumental analysis.
Extraction and Purification
A general protocol for the extraction and purification of multiple plant hormones, which can be adapted for the analysis of their deuterated analogues, is presented below.
Table 1: General Protocol for Plant Hormone Extraction and Purification
| Step | Procedure | Details and Rationale |
| 1. Homogenization | Grind frozen plant tissue (typically 50-100 mg fresh weight) to a fine powder in liquid nitrogen. | Rapid freezing and grinding in liquid nitrogen quenches metabolic activity and preserves the in vivo hormonal profile. |
| 2. Extraction | Extract the homogenized tissue with a cold solvent mixture, such as 80% methanol or a modified Bieleski's solvent (methanol/formic acid/water; 15:1:4, v/v/v). | The organic solvent disrupts cell membranes and solubilizes the hormones. The addition of an acid can improve the extraction of acidic hormones like auxins, gibberellins, and abscisic acid. |
| 3. Centrifugation | Centrifuge the extract at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. | This step clarifies the extract, removing insoluble material that could interfere with subsequent purification steps. |
| 4. Solid-Phase Extraction (SPE) | Pass the supernatant through a solid-phase extraction cartridge to purify and concentrate the hormones. Common choices include C18 (for general cleanup), Oasis HLB (for a broad range of polarities), and mixed-mode cation/anion exchange cartridges (e.g., Oasis MCX) for more targeted purification. | SPE is a critical step for removing interfering compounds from the complex plant matrix. The choice of sorbent depends on the specific hormones being analyzed. |
| 5. Elution and Evaporation | Elute the hormones from the SPE cartridge with an appropriate solvent (e.g., methanol, acetonitrile, or acidified/basified methanol). Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. | Elution with a stronger organic solvent releases the hormones from the SPE sorbent. Evaporation concentrates the sample for subsequent analysis. |
| 6. Reconstitution | Reconstitute the dried extract in a small volume of a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS). | This step prepares the sample for injection into the analytical instrument. |
Note: For quantitative analysis, it is crucial to add a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled hormone) at the beginning of the extraction process to account for losses during sample preparation.
Instrumental Analysis: LC-MS/MS and GC-MS
LC-MS/MS is the most widely used technique for the analysis of plant hormones due to its high sensitivity and specificity. GC-MS is also used, particularly for volatile or semi-volatile hormones, often after derivatization.
Table 2: Key Parameters for Mass Spectrometric Analysis of Deuterated Plant Hormones
| Parameter | LC-MS/MS | GC-MS |
| Ionization Source | Electrospray Ionization (ESI) is most common, operating in both positive and negative ion modes depending on the hormone. | Electron Ionization (EI) is standard. Chemical Ionization (CI) can also be used for softer ionization. |
| Mass Analyzer | Triple quadrupole (QqQ) is the workhorse for quantitative analysis using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometers (e.g., Orbitrap, TOF) can also be used for accurate mass measurements. | Quadrupole or ion trap mass analyzers are common. |
| Detection Mode | Multiple Reaction Monitoring (MRM): This is the preferred method for quantification. It involves selecting a specific precursor ion (the molecular ion of the hormone) and a specific product ion (a characteristic fragment). For deuterated hormones, the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms. | Selected Ion Monitoring (SIM): This method involves monitoring specific ions that are characteristic of the target analyte. For deuterated hormones, ions with a mass shift are monitored. |
| Derivatization | Often not required for LC-MS analysis of many plant hormones. However, derivatization can be used to improve ionization efficiency for certain compounds. | Derivatization (e.g., methylation, silylation) is often necessary to increase the volatility and thermal stability of the hormones for GC analysis. |
Table 3: Example MRM Transitions for Selected Plant Hormones and their Deuterated Analogs
| Hormone | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | Positive ion mode |
| [²H₅]-IAA | 181.1 | 135.1 | Internal standard |
| Abscisic acid (ABA) | 263.1 | 153.1 | Negative ion mode |
| [²H₆]-ABA | 269.1 | 159.1 | Internal standard |
| trans-Zeatin (tZ) | 220.1 | 136.1 | Positive ion mode |
| [²H₅]-tZ | 225.1 | 141.1 | Internal standard |
| Gibberellin A₄ (GA₄) | 331.2 | 213.1 | Negative ion mode |
| [²H₂]-GA₄ | 333.2 | 215.1 | Internal standard |
| Brassinolide (BL) | 481.4 | 463.4 | Positive ion mode (as [M+H]⁺) |
| [²H₃]-BL | 484.4 | 466.4 | Internal standard |
Note: The specific MRM transitions should be optimized for the instrument being used.
Signaling Pathways of Plant Hormones
The biological activity of plant hormones is mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting the effects of both endogenous and exogenous hormones, including their deuterated forms. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for the five major classes of plant hormones.
Auxin Signaling Pathway
Gibberellin Signaling Pathway
Cytokinin Signaling Pathway
Abscisic Acid Signaling Pathway
Brassinosteroid Signaling Pathway
Conclusion and Future Directions
The study of the natural occurrence of deuterated plant hormones is an emerging field with the potential to provide significant insights into plant physiology and metabolism. While the analytical challenges are considerable, advancements in mass spectrometry are making it increasingly feasible to detect and quantify these subtle isotopic variations.
Future research should focus on:
-
Developing a comprehensive database: Systematically measuring the natural abundance of deuterated hormones in a wide range of plant species and tissues under various environmental conditions.
-
Investigating isotopic fractionation: Elucidating the kinetic isotope effects associated with the enzymatic reactions in hormone biosynthesis to better understand the factors that control the final isotopic composition of these molecules.
-
Exploring the biological significance: Determining whether the subtle differences in mass and bond energy of deuterated hormones have any discernible effects on their transport, receptor binding, or overall biological activity.
This technical guide provides a foundational resource for researchers interested in exploring the fascinating world of naturally deuterated plant hormones. As analytical techniques continue to improve, we can expect this field to yield exciting new discoveries about the intricate workings of the plant kingdom.
References
The Pivotal Role of Gibberellins in Orchestrating Seed Germination and Overcoming Dormancy: A Technical Guide
Introduction
Seed germination is a critical developmental transition in the life cycle of higher plants, marking the resumption of metabolic activity and growth of the embryo. This process is tightly regulated by a complex interplay of endogenous hormonal signals and environmental cues. Among the key players, gibberellins (GAs) are a class of diterpenoid phytohormones that act as a primary positive regulator of germination, effectively breaking the state of dormancy.[1] Dormancy is an adaptive trait that prevents germination under unfavorable conditions, ensuring seedling survival. The transition from a dormant to a germinative state is largely governed by the antagonistic balance between gibberellins and abscisic acid (ABA), the primary hormone responsible for inducing and maintaining dormancy.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which gibberellins control seed germination and dormancy, targeted at researchers and professionals in plant science and drug development.
Gibberellin Homeostasis: Biosynthesis and Catabolism
The level of biologically active GAs within the seed is a critical determinant for germination and is precisely controlled by the balance between their biosynthesis and catabolism.[3]
Biosynthesis: The GA biosynthesis pathway is a multi-step process occurring in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[4][5] The pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP).[6] Key enzymes in the later, rate-limiting steps include GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which produce bioactive GAs such as GA₁, GA₃, and GA₄.[3][6] The expression of genes encoding these enzymes is often upregulated by environmental cues that promote germination, such as light and cold stratification.[7]
Catabolism: The inactivation of bioactive GAs is primarily catalyzed by GA 2-oxidase (GA2ox).[3] Upregulation of GA2ox genes leads to a decrease in active GA levels, reinforcing dormancy. The expression of these biosynthesis and catabolism genes is tightly regulated, ensuring that active GAs accumulate only when conditions are favorable for germination.[7]
The Core Gibberellin Signaling Pathway
Gibberellins promote germination by derepressing a signaling pathway that is otherwise actively suppressed. This is achieved through a "repression of a repressor" mechanism.[8] The central components of this pathway are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the repressor DELLA proteins, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) which is part of an SCF E3 ubiquitin ligase complex.[1][8]
Mechanism of Action:
-
GA Perception: In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, are active.[9] They restrain the expression of GA-responsive genes, thereby inhibiting germination.
-
Receptor Binding: When bioactive GA levels rise, GA binds to the soluble GID1 receptor. This binding event induces a conformational change in GID1, which enhances its affinity for DELLA proteins.[1]
-
Formation of GA-GID1-DELLA Complex: The GA-bound GID1 receptor interacts with a DELLA protein, forming a stable GA-GID1-DELLA complex.[1][10]
-
Ubiquitination and Degradation: The formation of this complex allows the F-box protein (SLY1/GID2) to recognize and bind to the DELLA protein.[1] This targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 E3 ligase complex.
-
Proteasomal Degradation: The polyubiquitinated DELLA protein is then rapidly degraded by the 26S proteasome.[11]
-
Derepression of Gene Expression: The degradation of DELLA repressors liberates transcription factors, such as GAMYB, which can then activate the promoters of GA-responsive genes.[12][13] A key outcome in cereal grains is the induction of genes encoding hydrolytic enzymes, like α-amylase, in the aleurone layer.[13][14] These enzymes break down stored food reserves (starch) in the endosperm into sugars, providing energy and nutrients for the growing embryo.[8][15]
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The fundamental role of DELLA protein and regulatory mechanism during plant growth and development - ProQuest [proquest.com]
- 10. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 11. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells: Site of Action of the Protein Kinase PKABA1 in Relation to Gibberellin Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantitative Analysis of Gibberellin A3 Using a Deuterated Internal Standard
Protocol for the Quantification of Gibberellin A3 (GA3) in Plant Tissues using (Methylene-d2)gibberellinA3 as an Internal Standard
This application note provides a detailed protocol for the accurate quantification of Gibberellin A3 (GA3) in plant tissue samples. The method utilizes this compound as an internal standard for stable isotope dilution analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This approach ensures high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.
Introduction
Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. Accurate quantification of endogenous gibberellin levels is crucial for understanding their physiological roles. The stable isotope dilution method, which employs a stable isotope-labeled internal standard, is a highly reliable technique for quantifying endogenous compounds in complex biological matrices.[1][2] In this protocol, this compound is used as the internal standard for the quantification of GA3. The internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[3]
Materials and Reagents
-
Gibberellin A3 (GA3) standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
0.22 µm syringe filters
-
Standard laboratory glassware and equipment
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of GA3 and dissolve it in 1 mL of methanol.
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the GA3 primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Calibration Curve Standards:
-
To each calibration standard, add the working internal standard solution to achieve a final concentration of 10 ng/mL of this compound in each standard.
-
Sample Preparation
-
Homogenization and Extraction:
-
Accurately weigh approximately 100 mg of fresh plant tissue.
-
Add 1 mL of ice-cold 80% methanol containing the this compound internal standard at a concentration of 10 ng/mL.
-
Homogenize the tissue using a bead beater or mortar and pestle.
-
Incubate the homogenate at 4°C for 1 hour with gentle shaking.
-
Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the gibberellins with 1 mL of methanol containing 1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
GA3: Precursor ion (m/z) 345.1 -> Product ion (m/z) 239.1
-
This compound: Precursor ion (m/z) 347.1 -> Product ion (m/z) 241.1
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (GA3) to the peak area of the internal standard (this compound) against the concentration of the analyte.
| GA3 Concentration (ng/mL) | GA3 Peak Area | This compound Peak Area | Peak Area Ratio (GA3 / IS) |
| 1 | 1,520 | 15,100 | 0.101 |
| 5 | 7,650 | 15,250 | 0.502 |
| 10 | 15,300 | 15,180 | 1.008 |
| 50 | 75,900 | 15,210 | 4.990 |
| 100 | 152,500 | 15,300 | 9.967 |
| 500 | 760,100 | 15,150 | 50.172 |
| 1000 | 1,518,000 | 15,200 | 99.868 |
Sample Quantification
The concentration of GA3 in the plant tissue sample is determined using the calibration curve.
| Sample ID | GA3 Peak Area | This compound Peak Area | Peak Area Ratio (GA3 / IS) | Calculated Concentration (ng/mL) |
| Plant Extract 1 | 45,600 | 15,190 | 3.002 | 30.1 |
Experimental Workflow
Caption: Workflow for GA3 quantification using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of GA3 in complex biological matrices. This protocol, combining stable isotope dilution with HPLC-MS/MS, offers high sensitivity and selectivity, making it suitable for a wide range of applications in plant science and agricultural research. The internal standard effectively compensates for variations in extraction efficiency and instrument response, leading to highly reliable quantitative results.
References
- 1. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Application Note: Quantification of Gibberellins in Plant Tissues by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Accurate quantification of endogenous gibberellin levels is essential for understanding their physiological functions and for agricultural and biotechnological applications. This application note describes a robust and sensitive method for the quantification of gibberellins in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterated gibberellin, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[1][2]
This method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis in the Multiple Reaction Monitoring (MRM) mode.[3][4] The MRM mode provides high selectivity and sensitivity for the detection of target analytes in complex biological matrices.[5]
Experimental Protocols
Materials and Reagents
-
Gibberellin standards (e.g., GA1, GA3, GA4, GA7)
-
Deuterated gibberellin internal standards (e.g., [²H₂]GA₁, [²H₂]GA₄)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Oasis MAX)[6]
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation
-
Homogenization: Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction:
-
To the powdered tissue, add 1 mL of ice-cold 80% methanol containing 0.1% formic acid.
-
Add a known amount of the deuterated gibberellin internal standard solution.
-
Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE): A two-step SPE procedure can be employed for efficient clean-up.[6]
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE:
-
Condition the Oasis MCX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 0.1 M formic acid.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
-
Oasis MAX (Mixed-Mode Anion Exchange) SPE:
-
Condition the Oasis MAX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the eluate from the MCX cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in water.
-
Elute the gibberellins with 5 mL of 1% formic acid in methanol.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Vortex and transfer to an LC autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol[4]
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Data Presentation
The following table summarizes the optimized MRM parameters for the quantification of selected gibberellins. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| GA₁ | 347.2 | 273.1 | 30 | 20 |
| [²H₂]GA₁ | 349.2 | 275.1 | 30 | 20 |
| GA₃ | 345.1 | 239.1 | 35 | 25 |
| [²H₂]GA₃ | 347.1 | 241.1 | 35 | 25 |
| GA₄ | 331.2 | 213.1 | 25 | 18 |
| [²H₂]GA₄ | 333.2 | 215.1 | 25 | 18 |
| GA₇ | 329.1 | 223.1 | 28 | 22 |
| [²H₂]GA₇ | 331.1 | 225.1 | 28 | 22 |
Note: The precursor and product ions for the deuterated standards are shifted by +2 Da due to the two deuterium atoms.
Visualizations
Experimental Workflow
Caption: Experimental workflow for gibberellin quantification.
Simplified Gibberellin Signaling Pathway
Caption: Simplified gibberellin signaling pathway.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The precise quantification of endogenous GA levels is essential for understanding their physiological functions and the molecular mechanisms that govern plant development. Stable isotope-labeled internal standards, such as (Methylene-d2)gibberellin A3 ([d2]GA3), are indispensable tools for accurate and reproducible quantification of GAs by mass spectrometry. This document provides detailed application notes and protocols for the use of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana research.
(Methylene-d2)gibberellin A3 is a deuterated form of gibberellin A3, a bioactive GA. Its primary application in plant science research is as an internal standard for isotope dilution mass spectrometry. The principle of this method relies on the addition of a known amount of the labeled standard to a biological sample at the beginning of the extraction process. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the endogenous (unlabeled) to the labeled compound in the final extract, the absolute amount of the endogenous GA can be accurately determined, correcting for any losses during sample preparation and analysis.
Core Applications
The primary application of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana research is as an internal standard for the quantitative analysis of endogenous gibberellin A3. This is crucial for:
-
Metabolic profiling: Studying the biosynthesis, catabolism, and transport of GAs in different tissues and developmental stages.
-
Hormonal cross-talk studies: Investigating the interaction of GAs with other phytohormones like auxins and abscisic acid.
-
Genetic studies: Characterizing mutants with altered GA metabolism or signaling.
-
Drug discovery and development: Screening for compounds that modulate GA biosynthesis or signaling pathways.
Quantitative Data Presentation
The use of (Methylene-d2)gibberellin A3 as an internal standard allows for the precise quantification of endogenous GA3 levels in various Arabidopsis thaliana tissues. The following tables present representative quantitative data obtained using this methodology.
Table 1: Endogenous Gibberellin A3 and Related Gibberellins in Arabidopsis thaliana Seedlings (ng/g fresh weight)
| Gibberellin | Wild-Type (Col-0) | ga1-3 (GA-deficient mutant) | ga1-3 + 10 µM GA3 |
| GA1 | 1.2 ± 0.3 | Not Detected | 8.5 ± 1.1 |
| GA3 | 0.5 ± 0.1 | Not Detected | 15.2 ± 2.3 |
| GA4 | 2.5 ± 0.6 | Not Detected | 5.1 ± 0.9 |
| GA8 | 3.1 ± 0.7 | Not Detected | 1.8 ± 0.4 |
| GA20 | 15.8 ± 3.2 | 1.2 ± 0.2 | 4.7 ± 0.8 |
| GA29 | 8.4 ± 1.5 | 0.5 ± 0.1 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). Quantification was performed by GC-MS using deuterated internal standards, including (Methylene-d2)gibberellin A3.
Table 2: Effect of Paclobutrazol (a GA biosynthesis inhibitor) on Endogenous Gibberellin Levels in Arabidopsis thaliana Rosette Leaves (ng/g fresh weight)
| Gibberellin | Control (Mock) | 10 µM Paclobutrazol |
| GA1 | 0.8 ± 0.2 | 0.1 ± 0.0 |
| GA3 | 0.3 ± 0.1 | Not Detected |
| GA4 | 1.9 ± 0.4 | 0.2 ± 0.1 |
| GA19 | 12.3 ± 2.5 | 25.1 ± 4.3 |
| GA20 | 18.2 ± 3.1 | 3.5 ± 0.7 |
Data are presented as mean ± standard deviation (n=3). Quantification was performed by LC-MS/MS using deuterated internal standards, including (Methylene-d2)gibberellin A3.
Experimental Protocols
Protocol 1: Extraction and Quantification of Endogenous Gibberellins from Arabidopsis thaliana Seedlings using GC-MS
This protocol describes the extraction, purification, and quantification of GAs from Arabidopsis thaliana seedlings using gas chromatography-mass spectrometry (GC-MS) with (Methylene-d2)gibberellin A3 as an internal standard.
Materials:
-
Arabidopsis thaliana seedlings (approx. 1 g fresh weight)
-
(Methylene-d2)gibberellin A3 solution (e.g., 1 ng/µL in methanol)
-
80% (v/v) Methanol containing 0.1% (v/v) formic acid
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 and silica-based)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 1 g of Arabidopsis thaliana seedlings and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of (Methylene-d2)gibberellin A3 internal standard (e.g., 10 ng).
-
Add 10 mL of pre-chilled 80% methanol with 0.1% formic acid.
-
Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of the extraction solvent.
-
Pool the supernatants.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the GAs with 5 mL of 80% methanol.
-
Further purify the eluate using a silica-based SPE cartridge according to the manufacturer's instructions.
-
-
Derivatization:
-
Dry the purified GA fraction under a stream of nitrogen gas.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the GA-TMS derivatives.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the endogenous GA3-TMS and the [d2]GA3-TMS internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous GA3 to the [d2]GA3 internal standard.
-
Determine the absolute amount of endogenous GA3 using a calibration curve prepared with known amounts of unlabeled GA3 and a fixed amount of the [d2]GA3 internal standard.
-
Protocol 2: Application of Exogenous (Methylene-d2)gibberellin A3 to Study GA Metabolism
This protocol outlines a method to apply [d2]GA3 to Arabidopsis seedlings to trace its metabolic fate.
Materials:
-
Arabidopsis thaliana seedlings grown on agar plates or in liquid culture.
-
(Methylene-d2)gibberellin A3 solution (e.g., 10 µM in 0.01% Tween-20).
-
Control solution (0.01% Tween-20).
Procedure:
-
Plant Material: Grow Arabidopsis thaliana seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Application:
-
For agar-grown seedlings: Apply 5 µL droplets of the 10 µM [d2]GA3 solution to the shoot apex of each seedling. Apply the control solution to a separate batch of seedlings.
-
For liquid-grown seedlings: Add [d2]GA3 to the liquid culture medium to a final concentration of 1 µM.
-
-
Incubation: Incubate the treated seedlings for a specific time course (e.g., 1, 4, 12, 24 hours).
-
Harvesting and Analysis:
-
At each time point, harvest the seedlings, rinse briefly with water to remove any surface-adhered [d2]GA3, and freeze in liquid nitrogen.
-
Extract and purify the GAs as described in Protocol 1.
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify [d2]GA3 and its potential deuterated metabolites (e.g., [d2]GA8, a catabolite of GA3).
-
Visualization of Signaling Pathways and Workflows
To facilitate the understanding of the experimental procedures and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the quantification of gibberellins in Arabidopsis thaliana using a deuterated internal standard.
Caption: Simplified gibberellin signaling pathway in Arabidopsis thaliana.[2][3][4][5][6]
Conclusion
(Methylene-d2)gibberellin A3 is a powerful tool for the accurate and reliable quantification of endogenous GA3 in Arabidopsis thaliana. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this stable isotope-labeled standard in their studies of gibberellin metabolism and signaling. The precise data obtained through these methods will contribute to a deeper understanding of the complex regulatory networks governing plant growth and development.
References
- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thebiologyislove.com [thebiologyislove.com]
- 5. GA Signaling: Direct Targets of DELLA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Methylene-d2)gibberellin A3 in Hormone Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development.[1][2] Understanding the spatial and temporal distribution of these hormones is essential for elucidating their physiological functions and for developing strategies to modulate plant growth in agricultural and pharmaceutical contexts. (Methylene-d2)gibberellin A3 (d2-GA3) is a stable isotope-labeled form of gibberellin A3, a potent bioactive GA. Its distinct mass makes it an ideal tool for use as an internal standard in quantification studies and as a tracer in hormone transport experiments. These studies are critical for understanding how gibberellins are transported throughout the plant to their sites of action.
This document provides detailed application notes and protocols for the use of (Methylene-d2)gibberellin A3 in plant hormone transport studies. It covers experimental design, application methods, sample collection, extraction, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Design and Considerations
The design of a hormone transport study using d2-GA3 will depend on the specific research question. Key considerations include the plant species, the type of transport being investigated (e.g., long-distance vs. short-distance), and the tissues of interest.
Types of Transport Studies:
-
Long-Distance Transport: Investigating the movement of GA3 between different organs, such as from the roots to the shoots or from mature leaves to developing tissues.[3][4] This often involves applying d2-GA3 to one part of the plant and detecting its presence in another distant part over time. Grafting experiments can also be employed to study long-distance transport between different plant parts.[3][4]
-
Short-Distance (Cell-to-Cell) Transport: Examining the movement of GA3 within a specific tissue or organ. This requires more precise application and sampling techniques.
-
Phloem and Xylem Transport: Analyzing the presence of d2-GA3 in phloem and xylem exudates to determine the vascular tissues involved in transport.[4]
Controls:
-
Unlabeled GA3: To determine the endogenous levels of GA3 and to assess any physiological effects of the applied hormone.
-
Vehicle Control: Applying the solvent used to dissolve d2-GA3 (e.g., ethanol, DMSO) to control for any effects of the solvent itself.
-
Time-Course Experiments: Harvesting tissues at different time points after d2-GA3 application to understand the dynamics of transport.
II. Experimental Protocols
A. Protocol 1: Whole Plant Long-Distance Transport Assay in Arabidopsis thaliana
This protocol describes a method to study the root-to-shoot transport of GA3.
Materials:
-
Arabidopsis thaliana plants (e.g., wild-type Col-0) grown in a hydroponic or soil-based system.
-
(Methylene-d2)gibberellin A3 solution (e.g., 10 µM in 0.1% ethanol).
-
Unlabeled Gibberellin A3 solution (10 µM in 0.1% ethanol) for control.
-
Vehicle control solution (0.1% ethanol).
-
Liquid nitrogen.
-
Lyophilizer (freeze-dryer).
-
Extraction solvent: 80% methanol with 1% acetic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Procedure:
-
Plant Growth: Grow Arabidopsis plants to the desired developmental stage (e.g., 4-week-old rosettes).
-
d2-GA3 Application:
-
For hydroponically grown plants, add the d2-GA3 solution to the hydroponic medium to a final concentration of 1 µM.
-
For soil-grown plants, carefully apply a known volume of the d2-GA3 solution to the soil at the base of the plant.
-
-
Incubation: Grow the plants under controlled environmental conditions for the desired time course (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Harvesting:
-
At each time point, carefully harvest the root and rosette tissues separately.
-
Gently wash the roots with distilled water to remove any external d2-GA3.
-
Immediately freeze the separated tissues in liquid nitrogen and store at -80°C until extraction.
-
-
Sample Preparation and Extraction:
-
Freeze-dry the plant tissues to determine the dry weight.
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract the GAs by adding a known volume of pre-chilled extraction solvent. Add a known amount of a different deuterated GA (e.g., d2-GA4) as an internal standard for extraction efficiency.
-
Incubate on a shaker at 4°C for at least 4 hours.
-
Centrifuge the samples and collect the supernatant.
-
Repeat the extraction step with fresh solvent.
-
Pool the supernatants and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
Purification (Solid Phase Extraction):
-
Re-dissolve the dried extract in a small volume of 1% acetic acid.
-
Condition a C18 SPE cartridge with methanol followed by 1% acetic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1% acetic acid to remove polar impurities.
-
Elute the GAs with 80% methanol.
-
Dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Use Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for both endogenous GA3 and d2-GA3.
-
B. Protocol 2: Phloem Sap Collection and Analysis
This protocol is for collecting phloem exudates to analyze the transport of d2-GA3 through the phloem.
Materials:
-
Mature plants with accessible petioles (e.g., Brassica napus, Cucurbita maxima).
-
(Methylene-d2)gibberellin A3 solution.
-
EDTA solution (20 mM, pH 7.5).
-
Microcentrifuge tubes.
-
Liquid nitrogen.
-
LC-MS/MS system.
Procedure:
-
d2-GA3 Application: Apply d2-GA3 solution to a mature source leaf. This can be done by gentle abrasion of the leaf surface and applying a small droplet of the solution.
-
Incubation: Allow sufficient time for the labeled GA3 to be transported (e.g., 6-24 hours).
-
Phloem Sap Collection:
-
Select a mature leaf and cut the petiole with a sharp razor blade.
-
Immediately place the cut end of the petiole into a microcentrifuge tube containing a small volume of EDTA solution. The EDTA helps to prevent the sieve tubes from sealing.
-
Collect the exudate for a defined period (e.g., 4-6 hours) in a humid environment to prevent drying.
-
-
Sample Processing:
-
Freeze the collected exudate in liquid nitrogen and store at -80°C.
-
For analysis, the sample can be directly injected into the LC-MS/MS system after minimal cleanup (e.g., centrifugation to remove debris) or after a purification step like SPE as described in Protocol 1.
-
-
LC-MS/MS Analysis: Analyze the samples for the presence and quantity of d2-GA3 as described in Protocol 1.
III. Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Quantification of d2-GA3 in Arabidopsis thaliana Tissues Following Root Application
| Time (hours) | d2-GA3 in Roots (ng/g DW) | d2-GA3 in Rosettes (ng/g DW) |
| 0 | Below Limit of Detection | Below Limit of Detection |
| 1 | 15.2 ± 2.1 | 0.5 ± 0.1 |
| 3 | 12.8 ± 1.9 | 2.3 ± 0.4 |
| 6 | 9.5 ± 1.5 | 5.8 ± 0.9 |
| 12 | 5.1 ± 0.8 | 8.2 ± 1.3 |
| 24 | 2.3 ± 0.5 | 6.5 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.
Table 2: Endogenous and d2-GA3 Levels in Phloem Sap
| Treatment | Endogenous GA3 (ng/mL) | d2-GA3 (ng/mL) |
| Vehicle Control | 1.2 ± 0.3 | Below Limit of Detection |
| d2-GA3 Applied | 1.1 ± 0.2 | 7.8 ± 1.5 |
Data are presented as mean ± standard deviation (n=5).
IV. Visualization of Workflows and Pathways
Graphviz diagrams can be used to visualize the experimental workflows and the underlying biological pathways.
Caption: Experimental workflow for a whole plant long-distance transport study.
Caption: Simplified diagram of gibberellin transport pathways in plants.
V. Concluding Remarks
The use of (Methylene-d2)gibberellin A3 provides a powerful and precise method for investigating the complex dynamics of gibberellin transport in plants. The protocols and guidelines presented here offer a framework for designing and conducting robust experiments to further our understanding of plant hormone signaling. The quantitative data obtained from these studies are invaluable for researchers in basic plant science, agriculture, and for professionals involved in the development of plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-distance transport of Gibberellic Acid Insensitive mRNA in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Gibberellins Prior to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The quantitative analysis of gibberellins is essential for understanding their physiological functions and for applications in agriculture and drug development. However, the low abundance of GAs in plant tissues and the complexity of the plant matrix present significant analytical challenges.
Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively addresses these challenges by providing a robust method for the extraction, purification, and concentration of gibberellins from complex biological samples prior to their sensitive and selective determination by mass spectrometry (MS). This document provides detailed application notes and protocols for the solid-phase extraction of gibberellins.
Data Presentation: Quantitative Performance of SPE-MS Methods for Gibberellin Analysis
The following table summarizes the quantitative data from various studies employing solid-phase extraction coupled with mass spectrometry for the analysis of gibberellins in different plant matrices. This allows for a direct comparison of the performance of different SPE sorbents and MS techniques.
| Gibberellin(s) | Plant Matrix | SPE Sorbent | Analytical Method | Linear Range | LOD/LOQ | Recovery (%) | Reference |
| GA1, GA3, GA4 | Arabidopsis thaliana | C18 (in MSPD) | HPLC-MS/MS | 10 - 300 ng/g | LOD: 1.1 - 4.1 ng/g | 54.7 - 102.6 | [1] |
| GA3, IAA, ABA | Wheat | C18 | LC-MS/MS | GA3: 0.005 - 10 µg/mL | GA3 LOD: 0.005 µg/mL | 95.5 - 102.4 | [2] |
| 11 GAs (GA1, GA3, etc.) | Coconut Water | Oasis MAX | CE-MS | - | LOD: 0.31 - 1.02 µM | - | [3] |
| GA1 | Rice | Oasis MCX | UPLC-MS/MS | - | LOQ: 1 fmol (with derivatization) | - | [4] |
| GA4 | Epithelantha micromeris | Strata C18-E | RP-LC-UV | 0.4 - 1.2 mg/L | LOQ: 0.4 mg/L | - | [5] |
| 20 GAs | Brassica napus, Arabidopsis thaliana | SPE (unspecified) | UPLC-MS/MS | - | - | ~72 (internal standards) | [6] |
Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), MSPD (Matrix Solid-Phase Dispersion), HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), CE-MS (Capillary Electrophoresis-Mass Spectrometry), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), RP-LC-UV (Reversed-Phase Liquid Chromatography-Ultraviolet Detection).
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Gibberellins using a Reversed-Phase C18 Cartridge
This protocol provides a general procedure for the extraction and purification of gibberellins from plant tissue using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Plant tissue sample
-
Liquid nitrogen
-
Extraction solvent: 80% methanol in water with 0.1% formic acid
-
Conditioning solvent: 100% methanol
-
Equilibration solvent: 0.1% formic acid in water
-
Washing solvent: 5% methanol in water with 0.1% formic acid
-
Elution solvent: 80% methanol in water with 0.1% formic acid
-
Vacuum manifold
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Homogenization:
-
Freeze a known weight of fresh plant tissue (e.g., 100-500 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5-10 mL of pre-chilled extraction solvent per gram of tissue.
-
Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of 100% methanol through it.
-
Equilibrate the cartridge by passing 5 mL of 0.1% formic acid in water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the supernatant from the sample homogenization step onto the equilibrated C18 cartridge.
-
Adjust the flow rate to approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of washing solvent to remove interfering polar compounds.
-
-
Elution:
-
Elute the gibberellins from the cartridge with 5 mL of elution solvent.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction of Gibberellins using an Oasis MAX Cartridge
This protocol is specifically designed for the extraction of acidic compounds like gibberellins using a mixed-mode anion-exchange and reversed-phase sorbent.
Materials:
-
Oasis MAX SPE Cartridge (e.g., 60 mg, 3 mL)
-
Plant tissue sample
-
Liquid nitrogen
-
Extraction solvent: 80% methanol in water with 5% formic acid
-
Conditioning solvent: 5 mL of methanol
-
Equilibration solvent: 5 mL of water
-
Washing solvent 1: 5 mL of 5% ammonium hydroxide in water
-
Washing solvent 2: 5 mL of methanol
-
Elution solvent: 5 mL of 1% formic acid in methanol
-
Vacuum manifold
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Homogenization:
-
Follow the same procedure as described in Protocol 1, using the extraction solvent specified for this protocol.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the Oasis MAX cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the sample homogenization step onto the equilibrated Oasis MAX cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol. This two-step wash removes both polar and non-polar interferences.
-
-
Elution:
-
Elute the gibberellins with 5 mL of 1% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Follow the same procedure as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow for Gibberellin Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of gibberellins by capillary electrophoresis-mass spectrometry combined with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Gibberellins for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Accurate quantification of endogenous gibberellin levels is essential for understanding their physiological roles and for applications in agriculture and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of gibberellins.[1][2][3] However, due to their low volatility and thermal instability, direct GC-MS analysis of gibberellins is challenging. Derivatization is a critical step to convert the non-volatile gibberellins into more volatile and thermally stable derivatives suitable for GC-MS analysis.[3] This is typically achieved by converting the polar functional groups, primarily carboxyl and hydroxyl groups, into less polar ethers and esters.
This document provides detailed application notes and protocols for the extraction and derivatization of gibberellins from plant tissues for subsequent GC-MS analysis. Two primary derivatization methods are described: methylation and trimethylsilylation.
Experimental Workflow
The overall workflow for the analysis of gibberellins by GC-MS involves several key steps, from sample preparation to data analysis.
Caption: General workflow for gibberellin analysis by GC-MS.
Extraction of Gibberellins from Plant Tissue
This protocol is adapted from methodologies for extracting gibberellins from barley.[1]
Materials:
-
Plant tissue (e.g., leaves, shoots, seeds)
-
Liquid nitrogen
-
80% Methanol
-
Internal standards (e.g., [2H2]GA standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.1 M Formic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Homogenization: Freeze a known weight of plant tissue (typically 1-5 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol containing internal standards. Vortex thoroughly and extract overnight at 4°C with gentle shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Re-extract the pellet with another 5 mL of 80% methanol, vortex, and centrifuge again. Combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature below 40°C.
-
Acidification and Partitioning: Resuspend the aqueous residue in 5 mL of 0.1 M formic acid. Partition this aqueous phase three times with an equal volume of ethyl acetate.
-
Collection of Organic Phase: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Final Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen gas. The residue contains the purified gibberellins.
Derivatization Protocols
Methylation
Methylation targets the carboxyl group of gibberellins, converting them into their corresponding methyl esters. While diazomethane has been traditionally used, it is highly toxic and explosive. Safer alternatives are now available.
This protocol utilizes the less hazardous TMS-diazomethane.
Materials:
-
Purified gibberellin extract
-
Trimethylsilyldiazomethane solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Small reaction vials with screw caps
Protocol:
-
Dissolution: Dissolve the dried gibberellin extract in 100 µL of a toluene:methanol (9:1 v/v) mixture in a reaction vial.
-
Derivatization: Add 50 µL of 2.0 M TMS-diazomethane solution to the vial.
-
Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. A yellow color indicates an excess of the reagent.
-
Quenching: If excess reagent remains, add a few drops of 10% acetic acid in methanol until the yellow color disappears.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for trimethylsilylation of hydroxyl groups or direct GC-MS analysis if only methylation is required.
Trimethylsilylation
Trimethylsilylation targets the hydroxyl groups on the gibberellin structure, converting them into trimethylsilyl (TMS) ethers. This step typically follows methylation to derivatize all polar functional groups.
Caption: Derivatization reactions of gibberellins.
Materials:
-
Methylated gibberellin extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials with screw caps
Protocol:
-
Reagent Preparation: Prepare a derivatization reagent by mixing BSTFA (+1% TMCS) and anhydrous pyridine in a 1:1 (v/v) ratio.
-
Derivatization: Add 50 µL of the derivatization reagent to the dried methylated gibberellin extract.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Materials:
-
Methylated gibberellin extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials with screw caps
Protocol:
-
Reagent Preparation: Prepare a derivatization reagent by mixing MSTFA and anhydrous pyridine in a 1:1 (v/v) ratio.
-
Derivatization: Add 50 µL of the derivatization reagent to the dried methylated gibberellin extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.
-
Cooling: Allow the vial to cool to room temperature before proceeding with GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) is required.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Quantitative Data
The following table summarizes the characteristic mass-to-charge ratios (m/z) for some common methylated and trimethylsilylated gibberellins. Retention times are relative and can vary depending on the specific GC-MS system and conditions used.
| Gibberellin | Derivative | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| GA1 | Me-TMS | 506 | 491, 448, 417, 374, 207 |
| GA3 | Me-TMS | 504 | 489, 446, 414, 357, 207 |
| GA4 | Me-TMS | 418 | 403, 359, 303, 284, 207 |
| GA7 | Me-TMS | 416 | 401, 357, 341, 283, 223 |
| GA9 | Me-TMS | 344 | 329, 313, 285, 269, 225 |
| GA12 | Me | 346 | 314, 286, 271, 255, 227 |
| GA20 | Me-TMS | 418 | 403, 360, 301, 284, 224 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the derivatization and subsequent GC-MS analysis of gibberellins from plant matrices. The choice between methylation and trimethylsilylation, and the specific reagents used, may require optimization depending on the specific gibberellins of interest and the sample matrix. Proper extraction and derivatization are paramount for achieving accurate and reproducible quantification of these important plant hormones.
References
Application Notes and Protocols for the Quantitative Analysis of Endogenous Gibberellins in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gibberellins (GAs) are a large group of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The quantitative analysis of endogenous gibberellins is essential for understanding their physiological roles and for developing strategies to manipulate plant growth and productivity. This document provides detailed protocols for the extraction, purification, and quantification of endogenous gibberellins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), along with a summary of typical endogenous gibberellin levels in model plant species.
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a well-characterized cascade that ultimately leads to the derepression of growth-promoting genes. Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which then promotes the interaction between GID1 and DELLA proteins.[1][2] DELLA proteins are nuclear-localized growth repressors. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1/GID2) and subsequent degradation by the 26S proteasome.[1][3] The degradation of DELLA proteins relieves their repression of downstream transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of GA-responsive genes and subsequent growth responses.
Experimental Protocols
The quantitative analysis of endogenous gibberellins typically involves four main steps: extraction, purification (fractionation), derivatization (for GC-MS), and detection by mass spectrometry.[3][4]
I. Extraction of Gibberellins from Plant Tissues
This protocol describes a general method for the extraction of gibberellins from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, flowers)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: 80% acetonitrile in water with 5% formic acid
-
Centrifuge
-
Vortex mixer
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue (typically 100-500 mg fresh weight) to a centrifuge tube.
-
Add 1 mL of ice-cold extraction solvent per 100 mg of tissue.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the gibberellins, and transfer it to a new tube.
-
For a higher yield, the pellet can be re-extracted with another volume of extraction solvent, and the supernatants can be pooled.
II. Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step to remove interfering compounds from the crude extract. A two-step SPE procedure using mixed-mode cation exchange (MCX) and mixed-mode anion exchange (MAX) cartridges provides efficient cleanup.[5]
Materials:
-
Oasis MCX and Oasis MAX SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
Procedure:
-
MCX Cartridge Cleanup:
-
Condition an Oasis MCX cartridge with 5 mL of methanol followed by 5 mL of water.
-
Acidify the crude extract with formic acid to a final concentration of 1 M.
-
Load the acidified extract onto the conditioned MCX cartridge.
-
Wash the cartridge with 5 mL of 1 M formic acid to remove basic impurities.
-
Elute the gibberellins with 5 mL of methanol.
-
-
MAX Cartridge Cleanup:
-
Condition an Oasis MAX cartridge with 5 mL of methanol followed by 5 mL of water.
-
Adjust the pH of the eluate from the MCX step to >9 with ammonium hydroxide.
-
Load the alkalized eluate onto the conditioned MAX cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide to remove neutral and basic impurities.
-
Elute the gibberellins with 5 mL of methanol containing 1% formic acid.
-
Evaporate the final eluate to dryness under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
III. Quantitative Analysis by LC-MS/MS
LC-MS/MS is a highly sensitive and selective method for the quantification of gibberellins without the need for derivatization.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity CSH C18).
-
Mobile Phase: A gradient of methanol and water, both containing 10 mM ammonium formate.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the detection of underivatized gibberellins.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions from the precursor ion ([M-H]⁻) to specific product ions are monitored for each gibberellin.
Procedure:
-
Reconstitute the purified and dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Separate the gibberellins using the defined chromatographic gradient.
-
Detect and quantify the gibberellins using the optimized MRM transitions.
-
Quantification is typically performed using an isotope dilution method with labeled internal standards for each gibberellin of interest to correct for losses during sample preparation and matrix effects.
IV. Quantitative Analysis by GC-MS
GC-MS is another powerful technique for gibberellin analysis, but it requires derivatization to increase the volatility of the compounds.[3][4][6]
Procedure:
-
Derivatization:
-
After the SPE purification, the dried extract is derivatized to form methyl esters and trimethylsilyl ethers. This is typically achieved by reacting the sample with diazomethane followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the derivatized gibberellins on a capillary column (e.g., DB-5ms).
-
Use selected ion monitoring (SIM) or MRM for quantification, monitoring specific ions for each derivatized gibberellin.
-
As with LC-MS/MS, quantification is most accurate when using stable isotope-labeled internal standards.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of endogenous gibberellins.
Quantitative Data of Endogenous Gibberellins
The levels of endogenous gibberellins can vary significantly between different plant species, tissues, and developmental stages. The following tables provide a summary of reported endogenous gibberellin concentrations in the model plants Arabidopsis thaliana and Oryza sativa (rice).
Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana
| Gibberellin | Tissue/Developmental Stage | Concentration (ng/g fresh weight) | Reference |
| GA₄ | Germinating Seeds | 0.1 - 1.0 | [7] |
| GA₄ | Rosette Leaves | 0.05 - 0.5 | [8] |
| GA₁ | Siliques | 0.2 - 2.0 | [8] |
| GA₉ | Rosette Leaves | 0.1 - 1.0 | [8] |
| GA₂₀ | Rosette Leaves | 0.5 - 5.0 | [8] |
| GA₅₃ | Vegetative Shoots | ~0.5 | [9] |
Table 2: Endogenous Gibberellin Levels in Oryza sativa (Rice)
| Gibberellin | Tissue/Developmental Stage | Concentration (ng/g fresh weight) | Reference |
| GA₁ | Youngest Leaf Sheath | ~0.2 - 0.4 | [10][11] |
| GA₁ | Elongating Stems | ~0.1 - 0.3 | [12] |
| GA₄ | Anthers | Highly concentrated | [13] |
| GA₁₉ | Shoots (vegetative stage) | Major GA present | [13] |
| GA₂₀ | Shoots (vegetative stage) | Minor GA present | [13] |
| GA₅₃ | Youngest Leaf | Higher than in older leaves | [10][11] |
Note: The concentrations provided are approximate and can be influenced by genetic background, growth conditions, and the specific analytical methods used.
Conclusion
The protocols and data presented here provide a comprehensive guide for the quantitative analysis of endogenous gibberellins in plant tissues. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific research question. Accurate quantification of these important plant hormones will continue to be a valuable tool for researchers in plant science and agriculture.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. bioone.org [bioone.org]
- 3. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 7. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Distribution of endogenous gibberellins in vegetative shoots of rice [Oryza sativa] [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Measuring Gibberellin Dynamics: A Guide to Biosynthesis and Catabolism Rate Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating plant growth, development, and hormone regulation, understanding the precise control of gibberellin (GA) levels is paramount. Gibberellins are a class of diterpenoid phytohormones that influence a wide array of processes, including seed germination, stem elongation, flowering, and fruit development. The concentration of bioactive GAs is meticulously regulated through a balance of biosynthesis and catabolism. This document provides detailed application notes and protocols for measuring the rates of these two critical processes.
Introduction
The dynamic regulation of gibberellin levels is crucial for normal plant development.[1][2][3][4] The biosynthetic pathway produces bioactive GAs, such as GA1 and GA4, from geranylgeranyl diphosphate (GGDP).[4][5] Conversely, catabolic pathways deactivate these potent signaling molecules.[1][2] Dysregulation in either process can lead to significant phenotypic changes, such as dwarfism or excessive elongation.[1][5] Therefore, the ability to accurately measure the rates of GA biosynthesis and catabolism is essential for both fundamental plant biology research and for the development of plant growth regulators in agriculture and horticulture.
The primary method for quantifying these rates involves the use of stable isotope-labeled precursors, most notably deuterium-labeled gibberellins, coupled with mass spectrometry.[6][7][8][9] This approach allows for the tracing of metabolic fates and the calculation of turnover rates in vivo.
Key Enzymes in Gibberellin Metabolism
The biosynthesis and catabolism of gibberellins are controlled by a series of enzymatic steps, many of which are well-characterized.[1][4][10][11][12][13][14]
Table 1: Key Enzymes in Gibberellin Biosynthesis and Catabolism
| Process | Enzyme | Abbreviation | Gene (example in Arabidopsis) | Function |
| Biosynthesis | ent-copalyl diphosphate synthase | CPS | GA1 | Converts GGDP to ent-copalyl diphosphate.[1][4][5] |
| ent-kaurene synthase | KS | GA2 | Converts ent-copalyl diphosphate to ent-kaurene.[1][4][5] | |
| ent-kaurene oxidase | KO | GA3 | Catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[1][5] | |
| ent-kaurenoic acid oxidase | KAO | KAO1, KAO2 | Converts ent-kaurenoic acid to GA12. | |
| GA 20-oxidase | GA20ox | GA5 | A multifunctional enzyme in the later steps of the pathway.[10][15] | |
| GA 3-oxidase | GA3ox | GA4 | Catalyzes the final step to produce bioactive GAs.[1][10] | |
| Catabolism | GA 2-oxidase | GA2ox | GA2ox1-8 | Inactivates bioactive GAs and their precursors through 2β-hydroxylation.[2] |
| GA methyltransferase | GAMT | GAMT1, GAMT2 | Inactivates GAs through methylation.[2] | |
| Cytochrome P450 monooxygenase | CYP714D1 | EUI (in rice) | Involved in GA deactivation.[2] |
Experimental Protocols
Measuring gibberellin biosynthesis and catabolism rates typically involves feeding plants with a deuterium-labeled GA precursor and then quantifying the labeled and unlabeled GA pools over time using mass spectrometry.
Protocol 1: In Vivo Labeling of Gibberellins with Deuterium
This protocol describes the application of deuterium-labeled gibberellin A20 ([2H2]GA20) to plant tissues to measure its conversion to other GAs.
Materials:
-
Plant material (e.g., seedlings, excised tissues)
-
Deuterium-labeled gibberellin A20 ([2H2]GA20) solution (concentration to be optimized based on plant species and tissue)
-
Extraction solvent: 80% methanol with 1% acetic acid
-
Internal standards (e.g., [13C]GA1, [13C]GA8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[16][17][18][19]
Procedure:
-
Application of Labeled Precursor: Apply a known amount of [2H2]GA20 solution to the plant material. This can be done through various methods such as stem injection, leaf application, or inclusion in the growth medium.[6]
-
Incubation: Incubate the plant material for a defined period (e.g., 6, 24, 48 hours) under controlled environmental conditions.[6]
-
Harvesting and Freezing: At each time point, harvest the treated tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract the GAs with cold 80% methanol containing 1% acetic acid and the internal standards.
-
Shake or sonicate the mixture at 4°C for at least 1 hour.
-
Centrifuge to pellet the plant debris and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.
-
Elute the GAs with an appropriate solvent (e.g., methanol).
-
Further purification may be necessary using techniques like high-performance liquid chromatography (HPLC).[6]
-
-
Derivatization (for GC-MS):
-
Dry the purified GA fraction under a stream of nitrogen.
-
Add BSTFA + 1% TMCS and heat at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
Analysis by Mass Spectrometry:
Data Analysis and Interpretation
The rate of biosynthesis or catabolism can be calculated by determining the change in the ratio of the labeled product to the unlabeled endogenous pool over time. For example, the rate of conversion of GA20 to GA1 can be determined by monitoring the appearance of [2H2]GA1 and the change in the endogenous GA1 pool.
Quantitative Data Summary
The following table summarizes representative quantitative data for gibberellin levels in different plant tissues and mutants, illustrating the impact of genetic background on GA metabolism.
Table 2: Endogenous Gibberellin Levels in Wild-Type and Mutant Plants (ng/g fresh weight)
| Gibberellin | Plant/Genotype | Tissue | Endogenous Level (ng/g FW) | Reference |
| GA1 | Pea (Pisum sativum) - Wild Type | Pericarp (5 DAA) | 0.4 - 1.2 | [20] |
| GA20 | Pea (Pisum sativum) - Wild Type | Pericarp (4 DAA) | Detected | [20] |
| GA1 | Pea (Pisum sativum) - Deseeded | Pericarp (5 DAA) | Not Detected | [20] |
| GA20 | Pea (Pisum sativum) - Deseeded | Pericarp (5 DAA) | Not Detected | [20] |
| GA1 | Maize (Zea mays) - Normal | Vegetative Shoots | ~2.5 | [21] |
| GA20 | Maize (Zea mays) - Normal | Vegetative Shoots | ~1.5 | [21] |
| GA1 | Maize (Zea mays) - dwarf-1 | Vegetative Shoots | 0.23 | [21] |
| GA20 | Maize (Zea mays) - dwarf-1 | Vegetative Shoots | >15 | [21] |
DAA: Days After Anthesis
Visualizing Gibberellin Metabolism and Experimental Workflow
Diagrams are essential for visualizing the complex pathways and experimental procedures involved in studying gibberellin metabolism.
Conclusion
The methodologies described provide a robust framework for quantifying gibberellin biosynthesis and catabolism rates. By employing stable isotope labeling and sensitive mass spectrometry techniques, researchers can gain deep insights into the dynamic regulation of this critical plant hormone. This knowledge is fundamental to advancing our understanding of plant development and for the rational design of novel compounds to modulate plant growth.
References
- 1. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gibberellin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. | Semantic Scholar [semanticscholar.org]
- 11. bohrium.com [bohrium.com]
- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]
- 16. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Developmental and Hormonal Regulation of Gibberellin Biosynthesis and Catabolism in Pea Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Revolutionizing Phytohormone Analysis: The Essential Role of Stable Isotope-Labeled Standards
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The precise quantification of phytohormones is paramount to understanding the intricate signaling networks that govern plant growth, development, and responses to environmental stimuli. However, the inherently low concentrations of these molecules in complex plant matrices present a significant analytical challenge. This document provides detailed application notes and protocols on the use of stable isotope-labeled (SIL) standards in phytohormone profiling, a technique that has become the gold standard for achieving accurate and reproducible quantification.
The Imperative of Isotope Dilution Mass Spectrometry
Phytohormone analysis is often hindered by losses during sample extraction and purification, as well as matrix effects in mass spectrometry analysis that can suppress or enhance ionization.[1][2] The isotope dilution method effectively overcomes these challenges.[1] By adding a known amount of a stable isotope-labeled internal standard for each analyte at the very beginning of the sample preparation process, any losses or variations encountered during the workflow will affect both the endogenous (unlabeled) and the labeled standard equally.[1] This ensures that the ratio of the unlabeled to the labeled analyte remains constant, allowing for highly accurate quantification.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for phytohormone analysis due to its high sensitivity and selectivity.[1] When coupled with stable isotope-labeled internal standards, LC-MS/MS provides a robust platform for the precise measurement of a wide range of phytohormones simultaneously.[3]
Experimental Workflow: From Tissue to Data
The following diagram outlines the typical experimental workflow for phytohormone profiling using stable isotope-labeled standards.
Caption: A generalized workflow for phytohormone analysis using stable isotope-labeled standards.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the extraction, purification, and quantification of major phytohormone classes from plant tissues.
Protocol 1: Phytohormone Extraction
-
Sample Collection and Homogenization:
-
Extraction Solvent Preparation:
-
Extraction:
-
To the powdered tissue, add 1 mL of the cold extraction solvent.
-
Immediately add a known amount of a stable isotope-labeled internal standard mix. The amount should be comparable to the expected endogenous levels of the phytohormones.
-
Vortex the sample vigorously and incubate on a rocking platform at 4°C for 30 minutes.[4]
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant into a new tube.
-
To maximize recovery, re-extract the pellet with another 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning:
-
Sample Loading and Washing:
-
Elution:
-
Elute the phytohormones from the cartridge with 1 mL of 50% acetonitrile with 0.1% TFA into a clean collection tube.[7]
-
-
Drying and Reconstitution:
-
Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is: 0-3 min, 5-20% B; 3-6 min, 20-80% B; 6-6.5 min, 80% B.[10]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI), operated in both positive and negative modes to detect different phytohormone classes.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[11][12] In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[12]
-
MRM Transitions: The precursor and product ion pairs (transitions) for each endogenous phytohormone and its corresponding stable isotope-labeled internal standard must be optimized.
-
Quantitative Data Presentation
The following tables summarize typical concentrations of major phytohormones in different plant species and provide examples of method validation parameters achieved using stable isotope-labeled standards.
Table 1: Representative Phytohormone Concentrations in Plant Tissues (ng/g Fresh Weight)
| Phytohormone | Arabidopsis thaliana (Roots) | Rice (Oryza sativa) (Panicles) | Tomato (Solanum lycopersicum) (Fruit) |
| Auxins | |||
| Indole-3-acetic acid (IAA) | 10-50[13] | 5-20[9] | 10-100[14] |
| Cytokinins | |||
| trans-Zeatin (tZ) | 0.1-1.0[2] | 100-300[9] | 1-10 |
| Isopentenyladenine (iP) | 0.5-5.0[2] | 50-150[9] | 0.5-5 |
| Gibberellins | |||
| GA1 | - | 0.5-5[15] | 1-10[16] |
| GA4 | 0.1-1.0 | 1-10[15] | 0.5-5[16] |
| Abscisic Acid (ABA) | 5-20[17] | 50-200[9] | 20-200[14] |
| Jasmonates | |||
| Jasmonic acid (JA) | 1-10[17] | - | 5-50 |
| JA-Isoleucine (JA-Ile) | 0.5-5[17] | - | 1-20 |
| Salicylic Acid (SA) | 10-100[17] | - | 10-100 |
Table 2: Typical Method Validation Parameters for Phytohormone Profiling using Stable Isotope-Labeled Standards
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 0.01 - 1.8 ng/g | [9] |
| Limit of Quantification (LOQ) | 0.08 - 5.9 ng/g | [9] |
| Recovery | 85 - 115% | [3] |
| **Linearity (R²) ** | > 0.99 | |
| Intra-day Precision (RSD%) | < 15% | |
| Inter-day Precision (RSD%) | < 15% |
Phytohormone Signaling Pathways
Understanding the signaling pathways of phytohormones is crucial for interpreting quantitative data. The following diagrams illustrate the core signaling cascades for major phytohormone classes.
Auxin Signaling Pathway
Caption: Auxin signaling is controlled by the degradation of Aux/IAA repressors.[18][19]
Cytokinin Signaling Pathway
Caption: Cytokinin signaling operates through a two-component phosphorelay system.[3][10][20]
Gibberellin Signaling Pathway
Caption: Gibberellin signaling relieves the repression of transcription factors by DELLA proteins.[1][21][22]
Abscisic Acid Signaling Pathway
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural variation of hormone levels in Arabidopsis roots and correlations with complex root architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinin Signaling [kieber.weebly.com]
- 4. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heat-induced phytohormone changes are associated with disrupted early reproductive development and reduced yield in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Phytohormone Profiling Method for Rice: Effects of GA20ox Mutation on the Gibberellin Content of Japonica Rice Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 20. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Gibberellin LC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for ion suppression encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of gibberellins.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in gibberellin analysis?
A: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte (gibberellins) is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This is a significant issue in gibberellin analysis because they are often present at very low concentrations in complex plant tissues.[2] The matrix, which includes all other components of the sample besides the gibberellins, can contain high concentrations of salts, lipids, proteins, and other endogenous compounds that interfere with the ionization process in the mass spectrometer's source.[1][3]
The most common ionization technique for gibberellin analysis is Electrospray Ionization (ESI), which is particularly susceptible to ion suppression.[4] Co-eluting matrix components can compete with gibberellin molecules for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the formation of gas-phase ions.[5] This leads to a decreased signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[6]
Q2: My gibberellin signal is much lower than expected. How can I determine if ion suppression is the cause?
A: A significant loss in signal intensity is a primary indicator of ion suppression. To confirm this, you can perform a post-column infusion experiment . This technique helps to identify the regions in your chromatogram where co-eluting matrix components are causing suppression.[5][7] The experiment involves continuously infusing a standard solution of your gibberellin analyte into the LC flow after the analytical column, but before the mass spectrometer. When a blank matrix sample (an extract from a sample that does not contain the analyte) is injected, any dip in the constant signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[5][8]
Another method is the post-extraction spike , which provides a quantitative measure of the matrix effect.[8] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent at the same concentration. A lower response in the matrix indicates ion suppression.[8]
Below is a diagram illustrating the logic of a troubleshooting workflow when low signal is observed.
Caption: Troubleshooting workflow for low gibberellin signal.
Q3: What are the most effective strategies to reduce or eliminate ion suppression?
A: A multi-faceted approach is often the most effective. Here are the key strategies, from most to least impactful:
-
Improve Sample Preparation: This is the most critical step for minimizing matrix effects.[1][9] Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering compounds from plant extracts before they are injected into the LC-MS system.[10][11] Liquid-Liquid Extraction (LLE) can also be beneficial.[7]
-
Optimize Chromatographic Separation: Modifying your LC method to achieve better separation between your gibberellin analytes and the matrix components can significantly reduce suppression.[1] This can be done by adjusting the mobile phase composition, the gradient profile, or the column chemistry to shift the elution of interfering compounds away from your analytes of interest.
-
Use Stable Isotope-Labeled (SIL) Internal Standards: SIL internal standards are considered the gold standard for compensating for matrix effects.[1][12] These compounds co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of signal suppression.[1]
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[4][13] However, this may not be a viable option if the gibberellin concentrations are already very low.
-
Optimize MS Source Conditions: Fine-tuning parameters like ion source temperature, gas flows, and voltages can sometimes help to mitigate the effects of ion suppression.[14][15]
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression.[4]
Q4: Can you provide a reliable sample cleanup protocol for gibberellins from plant tissue?
A: Yes, a robust two-step Solid-Phase Extraction (SPE) method has been shown to be effective for cleaning up gibberellins from complex plant extracts.[11] This protocol uses a mixed-mode cation exchange (Oasis MCX) and a mixed-mode anion exchange (Oasis MAX) cartridge to selectively enrich and purify the acidic gibberellin compounds.
Experimental Protocol: Two-Step SPE for Gibberellin Purification
Materials:
-
Oasis® MCX (Mixed-Mode Cation Exchange) SPE Cartridges
-
Oasis® MAX (Mixed-Mode Anion Exchange) SPE Cartridges
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Water (LC-MS grade)
-
Plant extract (previously extracted in a solution like 80% acetonitrile with 5% formic acid)[11]
Procedure:
-
Sample Preparation:
-
Take the supernatant from your initial plant tissue extraction.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 1 M formic acid.[16]
-
-
Step 1: Oasis® MCX Cartridge Cleanup
-
Conditioning: Condition the MCX cartridge with methanol followed by 1 M formic acid.
-
Loading: Load the reconstituted sample onto the conditioned MCX cartridge.
-
Washing: Wash the cartridge with 1 M formic acid to remove cationic interferences.
-
Elution: Elute the gibberellins and other acidic compounds with methanol.[16] This fraction will contain your gibberellins, auxins, and abscisic acid.
-
-
Step 2: Oasis® MAX Cartridge Cleanup
-
Fraction Preparation: Evaporate the methanol from the MCX eluate and reconstitute the residue in a suitable solvent.
-
Conditioning: Condition the MAX cartridge with methanol followed by water.
-
Loading: Load the reconstituted fraction from the MCX step onto the conditioned MAX cartridge.
-
Washing: Wash the cartridge with a solution of ammonium hydroxide to remove neutral and basic interferences.
-
Elution: Elute the purified gibberellins with methanol containing formic acid.
-
-
Final Preparation:
-
Evaporate the final eluate to dryness.
-
Reconstitute in your initial LC mobile phase for injection.
-
Below is a flowchart visualizing this two-step SPE process.
Caption: Flowchart of the two-step SPE cleanup protocol.
Q5: How do I set up a post-column infusion experiment?
A: A post-column infusion experiment is an excellent diagnostic tool. Here is a detailed protocol for setting it up.
Experimental Protocol: Post-Column Infusion
Objective: To identify regions of ion suppression in the chromatographic timeline.
Setup:
-
Syringe Pump: Loaded with a solution of your gibberellin standard at a concentration that gives a stable, mid-to-high intensity signal (e.g., 100 ng/mL).
-
Tee Union: To connect the flow from the LC column and the syringe pump.
-
LC System: Running your standard chromatographic method (gradient, flow rate, etc.).
-
Mass Spectrometer: Set to monitor the specific MRM transition for your gibberellin standard.
Procedure:
-
Equilibrate the System: Begin by running your LC mobile phase through the column and to the mass spectrometer without any infusion to establish a baseline.
-
Start Infusion: Start the syringe pump to continuously deliver the gibberellin standard solution into the mobile phase flow via the tee union, post-column. You should observe a stable, elevated signal for your analyte.
-
Inject Blank Solvent: Once the infused signal is stable, inject a sample of your mobile phase (or a blank solvent). The signal should remain stable, with no significant dips. This confirms the stability of the system.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (an extract from a similar plant tissue known not to contain the analyte, prepared using your standard sample preparation protocol).
-
Analyze the Data: Monitor the signal for your infused gibberellin standard. Any sharp drops in the signal intensity indicate that a compound is eluting from the column at that specific retention time and causing ion suppression. If a significant drop coincides with the retention time of your target gibberellin in a normal run, this confirms that ion suppression is affecting your analysis.
The diagram below illustrates the setup for a post-column infusion experiment.
Caption: Setup for a post-column infusion experiment.
Data on Sample Preparation Effectiveness
Effective sample preparation is crucial for mitigating ion suppression. The choice of cleanup method can have a significant impact on analyte recovery and the reduction of matrix effects.
| Sample Preparation Method | Typical Recovery Rate | Key Advantages | Considerations |
| Dilute-and-Shoot | Variable | Fast and simple. | High potential for significant ion suppression. Not suitable for trace analysis.[4] |
| Protein Precipitation | Moderate | Removes a large portion of proteins. | Does not effectively remove other matrix components like salts and phospholipids, often leading to ion suppression.[7] |
| Liquid-Liquid Extraction (LLE) | Good | Can provide a cleaner extract than protein precipitation.[7] | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Good to Excellent | Highly selective, leading to a much cleaner extract and significantly reduced ion suppression.[10] | Requires method development and can be more time-consuming than simpler methods. |
| Two-Step SPE (MCX then MAX) | Excellent (~72% - 102%)[10][11] | Provides a very high degree of purification, specifically for acidic compounds like gibberellins.[11] | The most time-consuming of these methods, but offers the best performance for complex matrices. |
References
- 1. longdom.org [longdom.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Methylene-d2)gibberellin A3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for (Methylene-d2)gibberellin A3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Methylene-d2)gibberellin A3 and why is it used in experiments?
A1: (Methylene-d2)gibberellin A3 is a deuterated form of gibberellin A3, a well-known plant hormone. The deuterium labeling makes it a suitable internal standard for quantitative analysis using mass spectrometry (MS). By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of endogenous (unlabeled) gibberellin A3, as the internal standard helps to correct for variations during sample preparation and analysis.
Q2: What are the common analytical techniques used for (Methylene-d2)gibberellin A3 analysis?
A2: The most common analytical technique for the analysis of (Methylene-d2)gibberellin A3 and other gibberellins is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of hormones typically found in biological samples. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS further enhances specificity and sensitivity.[2]
Q3: Why am I observing a poor signal-to-noise ratio for my (Methylene-d2)gibberellin A3 internal standard?
A3: A poor signal-to-noise ratio for (Methylene-d2)gibberellin A3 can be attributed to several factors, including:
-
Low ionization efficiency: Gibberellins can be challenging to ionize effectively.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[3]
-
Isotopic interference: Naturally occurring isotopes of the unlabeled gibberellin A3 can contribute to the signal of the deuterated internal standard.
-
Suboptimal LC-MS/MS parameters: Incorrect instrument settings can lead to poor signal intensity and high background noise.
-
Inefficient sample preparation: Poor extraction and cleanup can result in sample loss and high levels of interfering substances.
Troubleshooting Guides
Issue 1: Low Signal Intensity for (Methylene-d2)gibberellin A3
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature. Consider using a different ionization source, like Atmospheric Pressure Chemical Ionization (APCI), if Electrospray Ionization (ESI) is not providing adequate signal. | Increased ion generation and transfer, leading to a stronger signal. |
| Poor Fragmentation | Optimize the collision energy (CE) and other MS/MS parameters for the specific MRM transition of (Methylene-d2)gibberellin A3. | More efficient fragmentation of the precursor ion, resulting in a stronger product ion signal. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. The addition of additives like formic acid can improve protonation in positive ion mode. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can influence ionization efficiency.[4][5] | Enhanced ionization and improved signal intensity. |
| Sample Loss During Preparation | Review the sample extraction and cleanup procedure. Ensure the pH of the extraction solvent is appropriate for gibberellins (acidic). Evaluate the solid-phase extraction (SPE) protocol for analyte breakthrough or incomplete elution. | Minimized sample loss and a corresponding increase in signal. |
Issue 2: High Background Noise
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used for the mobile phase. | Reduction in chemical noise and a cleaner baseline. |
| Matrix Effects | Improve the sample cleanup procedure to remove more interfering compounds. This can include using a more selective SPE sorbent or adding a liquid-liquid extraction step. Modify the chromatographic gradient to separate the analyte from the interfering matrix components. | Minimized ion suppression or enhancement, leading to a more stable and lower baseline. |
| Electronic Noise | Ensure proper grounding of the LC-MS system. Check for any sources of electromagnetic interference in the laboratory. | Reduction in electronic noise, resulting in a smoother baseline. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Interference | Select MRM transitions that are specific to the deuterated standard and have minimal overlap with the isotopic peaks of the unlabeled analyte. If interference is still an issue, a higher mass-labeled internal standard (e.g., d4 or d5) might be necessary. | Reduced contribution from the unlabeled analyte to the internal standard's signal, leading to more accurate quantification. |
| Deuterium Exchange | Ensure that the sample preparation and storage conditions are not promoting the exchange of deuterium atoms with protons from the solvent. This is more likely to occur at extreme pH values or elevated temperatures. | Preservation of the isotopic label and consistent internal standard response. |
| Chromatographic Shift | The deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte (deuterium isotope effect). Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately. | Accurate peak integration and reliable quantification. |
Experimental Protocols
Optimized LC-MS/MS Method for Gibberellin A3 and (Methylene-d2)gibberellin A3
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Plant Tissue)
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 0.1% formic acid) containing a known amount of (Methylene-d2)gibberellin A3. Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the gibberellins with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate gibberellin A3 from other matrix components. For example, start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gibberellin A3 | 345.1 | 239.1 | -25 |
| (Methylene-d2)gibberellin A3 | 347.1 | 241.1 | -25 |
Note: These are typical transitions and should be optimized on your specific instrument.
Visualizations
Caption: Experimental workflow for the analysis of gibberellins.
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
- 1. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Isotope Dilution Mass Spectrometry for Plant Hormone Analysis
Welcome to the technical support center for isotope dilution mass spectrometry (ID-MS) analysis of plant hormones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying plant hormones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in plant hormone quantification by ID-MS?
The most significant pitfalls in isotope dilution mass spectrometry for plant hormone analysis stem from the inherent complexity of the plant matrix and the low endogenous concentrations of the hormones themselves. Key challenges include:
-
Matrix Effects: Co-eluting compounds from the plant extract can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3] Even with the use of stable isotope-labeled internal standards, pronounced matrix effects can persist for certain analytes.[1]
-
Internal Standard Issues: The selection and use of a suitable stable isotope-labeled internal standard (SIL-IS) are critical. Problems can arise from the isotopic purity of the standard, potential differences in chromatographic retention times between the labeled standard and the native analyte (especially with deuterium labeling), and the high cost or commercial unavailability of appropriate standards for all target hormones.[4][5][6]
-
Suboptimal Sample Preparation: Inefficient extraction and inadequate cleanup of the complex plant matrix can lead to the loss of target analytes and the persistence of interfering compounds, which exacerbates matrix effects.[2][4][7] The choice of extraction solvent is crucial as it can introduce bias towards certain hormone classes.[2]
-
Chromatographic Co-elution: Failure to chromatographically resolve isomers or isobars can lead to misidentification and inaccurate quantification, as these compounds may share similar mass-to-charge ratios and fragmentation patterns.[1][2]
-
Mass Spectrometry Sensitivity and Ionization: Achieving adequate sensitivity for low-abundance hormones is a constant challenge.[2][8] Furthermore, the ionization efficiency can vary significantly between different hormone classes and may require different ionization modes (positive vs. negative) for optimal detection.[9][10] In-source fragmentation of hormone conjugates can also interfere with the quantification of the free hormone.[2]
Q2: My signal intensity is low and inconsistent. What are the likely causes and how can I troubleshoot this?
Low and variable signal intensity is a frequent issue. Here’s a step-by-step troubleshooting guide:
-
Investigate Matrix Effects: This is the most probable cause.
-
Diagnosis: Perform a post-extraction spike experiment. Compare the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after purification. A significant difference indicates the presence of matrix effects.[3]
-
Solution:
-
Improve sample cleanup using solid-phase extraction (SPE) or other purification techniques to remove interfering compounds.[2][4]
-
Optimize chromatographic separation to better resolve the analyte from co-eluting matrix components.[2]
-
If matrix effects persist, the use of a matrix-matched calibration curve is mandatory for reliable quantification.[1]
-
-
-
Check the Internal Standard:
-
Diagnosis: Verify the concentration and purity of your SIL-IS. Ensure that it is being added at an appropriate concentration relative to the expected endogenous level of the analyte.
-
Solution: Use a high-purity SIL-IS. For deuterium-labeled standards, check for any chromatographic separation from the native analyte. If separation occurs, it may not adequately compensate for matrix effects at the point of elution.[5] Using a ¹³C or ¹⁵N labeled standard is often preferable as they tend to co-elute more closely with the native compound.[11][12]
-
-
Optimize Mass Spectrometer Parameters:
-
Diagnosis: Review your ionization source and MS parameters.
-
Solution: Ensure that the ionization mode (positive or negative electrospray ionization) is optimal for your target hormone.[9] Optimize key parameters such as capillary voltage, nebulizer gas flow, and collision energy.[9] For certain hormones like gibberellins, chemical derivatization can be employed to enhance ionization efficiency.[10]
-
Q3: How do I choose the right internal standard for my experiment?
The ideal internal standard is a stable isotope-labeled version of the analyte of interest. Here are the key criteria for selection:
-
Isotopic Labeling:
-
¹³C or ¹⁵N labeling is generally preferred over deuterium (²H) labeling. Deuterium labels can sometimes alter the chromatographic retention time slightly, causing the internal standard to elute separately from the native analyte, which can compromise its ability to correct for matrix effects at the precise moment of analyte elution.[5]
-
Ensure a sufficient mass difference (generally 3 or more mass units) between the SIL-IS and the native analyte to prevent spectral overlap.[11]
-
The label should be on a part of the molecule that is not susceptible to chemical exchange.[11]
-
-
Purity: The isotopic and chemical purity of the SIL-IS should be high to ensure accurate quantification.
-
Availability and Cost: While a SIL-IS for every analyte is ideal, they can be expensive or not commercially available.[4][13] In such cases, the standard addition method can be a viable alternative to correct for matrix effects.[6][14]
Troubleshooting Guides
Problem: Poor Peak Shape and Resolution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient profile. - Experiment with different stationary phases (e.g., C18, HILIC) to improve separation.[2] - Ensure the column is not overloaded. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If performance does not improve, replace the column. |
| Sample Matrix Interference | - Enhance sample purification to remove compounds that may interact with the stationary phase.[2] |
Problem: Inaccurate Quantification Despite Using an Internal Standard
| Possible Cause | Troubleshooting Steps |
| Non-co-elution of Analyte and Internal Standard | - Check for chromatographic separation between the native analyte and the SIL-IS, which is more common with deuterium-labeled standards.[5] - If separation is observed, consider using a ¹³C or ¹⁵N labeled standard.[11][12] |
| Severe Matrix Effects | - Even a SIL-IS may not fully compensate for extreme ion suppression or enhancement.[1] - Implement matrix-matched calibration curves for the most accurate results.[1] |
| Incorrect Internal Standard Concentration | - Ensure the amount of SIL-IS added is appropriate for the expected concentration range of the endogenous hormone. |
| In-source Fragmentation of Conjugates | - Investigate if a hormone conjugate is fragmenting in the ion source to produce an ion identical to the free hormone.[2] - Optimize chromatographic separation to resolve the conjugate from the free hormone. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in plant hormone analysis literature. Note that these values are highly dependent on the specific plant matrix, instrumentation, and methodology.
| Parameter | Hormone Class | Typical Range | Reference |
| Analyte Recovery | Abscisic Acid & Metabolites | 67% - 87% | [1] |
| Gibberellic Acid | 52.85% - 63.68% | [15] | |
| Limit of Detection (LOD) | Cytokinins | 10 - 50 fmol | [16] |
| Gibberellins | 0.08 - 10 fmol | [15] | |
| Abscisic Acid | 0.86 ppb (in serum) | [17] | |
| Limit of Quantification (LOQ) | Cytokinins | 0.03 - 0.19 fmol | [8] |
| Gibberellic Acid | 1.0 mg·kg⁻¹ | [15] | |
| Abscisic Acid | 2.88 ppb (in serum) | [17] | |
| Matrix Effects (Ion Suppression) | Various Hormones in Lotus japonicus | 10.2% - 87.3% | [14] |
Experimental Protocols
A generalized experimental protocol for the isotope dilution mass spectrometry of plant hormones involves several key stages.
1. Sample Preparation and Extraction:
-
Harvesting: Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.[18]
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.[4]
-
Extraction:
-
Add a known amount of the appropriate stable isotope-labeled internal standard to the homogenized tissue.[4]
-
Extract the hormones using a suitable cold solvent, such as a methanol/water mixture.[4] The choice of solvent is critical and may need to be optimized for the specific hormones of interest.[2]
-
Centrifuge the mixture to pellet the solid debris.
-
2. Sample Purification:
-
Solid-Phase Extraction (SPE): This is a common and crucial step to remove interfering compounds.[4]
-
Condition an appropriate SPE cartridge (e.g., C18, MCX) with methanol and then water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the hormones with an appropriate solvent (e.g., methanol, ammoniated methanol).[19]
-
3. LC-MS/MS Analysis:
-
Chromatography:
-
Concentrate the purified extract and reconstitute it in the initial mobile phase.
-
Inject the sample onto a liquid chromatography system, typically using a reversed-phase C18 column.[2]
-
Separate the hormones using a gradient of mobile phases, such as water with formic acid and acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Introduce the eluent from the LC into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-optimized precursor-to-product ion transitions for both the native hormone and its labeled internal standard.[20]
-
4. Data Analysis:
-
Integrate the peak areas for both the endogenous hormone and the SIL-IS.
-
Calculate the ratio of the native analyte peak area to the SIL-IS peak area.
-
Quantify the amount of the endogenous hormone by comparing this ratio to a calibration curve generated with known amounts of the native hormone and a fixed amount of the SIL-IS.[21]
Visualizations
Caption: A flowchart of the major steps in isotope dilution mass spectrometry for plant hormones.
Caption: A decision tree for troubleshooting low signal intensity in ID-MS experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of plant hormones by standard addition method [protocols.io]
- 7. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 8. Rapid profiling of cytokinins using supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. scispace.com [scispace.com]
- 14. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
Technical Support Center: Minimizing Deuterium Back-Exchange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the back-exchange of deuterium in labeled standards during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange?
Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled standard are replaced by hydrogen atoms from the surrounding solvent (e.g., water).[1][2] This leads to a loss of the isotopic label, which can compromise the accuracy and reproducibility of quantitative analyses.[3][4]
Q2: What causes deuterium back-exchange?
The primary cause of back-exchange is the exposure of the deuterium-labeled standard to protic solvents, such as water or methanol, during sample preparation and analysis.[1][2] The rate of this exchange is influenced by several factors, including pH, temperature, and the position of the deuterium label within the molecule.[5][6][7]
Q3: Why is it critical to minimize back-exchange?
Minimizing back-exchange is crucial for maintaining the integrity of the stable isotope-labeled (SIL) internal standard.[2] Significant back-exchange can lead to:
-
Underestimation of the analyte: If the internal standard loses its deuterium label, the measured intensity of the unlabeled analyte will be artificially inflated.[3]
-
Inaccurate quantification: The loss of the label affects the analyte-to-internal standard ratio, leading to unreliable and erroneous results.
-
Poor assay reproducibility: Variable back-exchange between samples will result in high variability and poor precision.[5]
Q4: What are the most effective general strategies to minimize back-exchange?
The most effective strategies to minimize deuterium back-exchange revolve around controlling the experimental conditions during sample preparation and analysis. Key strategies include:
-
Low Temperature: Performing all steps at low temperatures (e.g., on ice or in a cooled autosampler) significantly slows down the rate of exchange.[1][8][9]
-
Low pH: The rate of back-exchange for amide hydrogens is at a minimum at approximately pH 2.6.[6][8] Therefore, maintaining acidic conditions during quenching and chromatography is critical.
-
Rapid Analysis: Minimizing the time the sample spends in protic solvents is essential.[8][9] This includes using fast chromatographic separations, such as Ultra-High-Performance Liquid Chromatography (UPLC).[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with deuterium-labeled standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of deuterium label observed in post-analysis data. | High pH of the mobile phase or sample solvent. | Adjust the pH of all aqueous solutions to ~2.5-3.0.[8] |
| Elevated temperatures during sample preparation or LC-MS analysis. | Maintain samples at low temperatures (0-4 °C) throughout the workflow.[1][9] Use a cooled autosampler and column compartment. | |
| Long analysis times. | Optimize the LC method to achieve faster separation times.[5][10] | |
| Suboptimal desolvation temperature in the mass spectrometer. | Optimize the desolvation gas temperature. A study showed that 100 °C was better than 75 °C for minimizing back-exchange in a specific system.[5] | |
| High variability in deuterium recovery between replicate injections. | Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times during the experimental workflow. |
| Fluctuations in temperature or pH. | Ensure consistent and stable temperature and pH control throughout the entire process. | |
| Ionic strength of the solutions. | Be aware that ionic strength can affect back-exchange. For some applications, using higher salt during proteolysis and trapping, and lower salt (<20 mM) before electrospray injection can improve deuterium recovery.[5][10] | |
| Deuterium label is completely lost. | The deuterium label is on an easily exchangeable position (e.g., on an -OH, -NH, or -SH group). | Use standards where deuterium is placed on non-exchangeable carbon positions.[2][3] Consider using ¹³C or ¹⁵N labeled standards as they are not susceptible to exchange.[2][4] |
| The label is on a carbon adjacent to a carbonyl group, which can be more prone to exchange under certain conditions.[2] | Select standards with deuterium labels on more stable positions within the molecule. |
Experimental Protocols
Key Experiment: Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines the key steps in a typical HDX-MS experiment, with a focus on minimizing back-exchange.
-
Labeling Reaction:
-
The protein of interest is diluted with a labeling solution containing a large excess of Deuterium Oxide (D₂O) to initiate the exchange.[1]
-
The exchange reaction is typically performed at a physiological pH (7.0-8.0).[8]
-
The reaction is allowed to proceed for a specific amount of time (from seconds to hours).
-
-
Quenching:
-
The exchange reaction is stopped, or "quenched," by rapidly lowering the pH to approximately 2.5 and reducing the temperature to 0 °C.[1][8]
-
This is achieved by adding a pre-chilled acidic quench buffer.[1]
-
Quenched samples can be immediately analyzed or flash-frozen in liquid nitrogen and stored at -80 °C.[1]
-
-
Digestion:
-
To localize the deuterium uptake, the protein is digested into smaller peptides.
-
This is typically done online using an immobilized pepsin column, as pepsin is active at low pH and temperature.[8]
-
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
The separated peptides are introduced into the mass spectrometer for analysis.
-
High-resolution mass spectrometry is crucial for accurately measuring the mass shift caused by deuterium uptake.[9]
-
Visualizations
Caption: Experimental workflow for HDX-MS designed to minimize deuterium back-exchange.
Caption: Factors influencing deuterium back-exchange and corresponding minimization strategies.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Gibberellin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of gibberellin isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating gibberellin isomers?
A1: The most prevalent method for the separation of gibberellin isomers is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique typically employs a C18 stationary phase, which provides effective separation for many gibberellin analogues.[2][3]
Q2: What are typical mobile phase compositions for gibberellin analysis?
A2: Mobile phases for gibberellin separation usually consist of a mixture of acetonitrile or methanol and water.[4] The aqueous component is often acidified with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution by suppressing the ionization of the carboxylic acid functional group on the gibberellins.[3][5] Both isocratic and gradient elution methods are utilized, with gradient elution being particularly useful for separating a wide range of gibberellins with different polarities in a single run.[6][7]
Q3: How are gibberellins typically detected after chromatographic separation?
A3: Due to their lack of a strong chromophore, UV detection of gibberellins can be challenging but is often performed at low wavelengths, such as 205-210 nm.[2][8] For higher sensitivity and selectivity, mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred detection method.[6] LC-MS/MS allows for the accurate quantification of gibberellins at the trace levels typically found in plant tissues.[9][10]
Q4: Is sample preparation critical for good chromatographic results?
A4: Yes, thorough sample preparation is crucial for successful gibberellin analysis. Plant extracts are complex matrices, and interfering compounds can co-elute with the target gibberellins, affecting quantification and resolution. Solid-phase extraction (SPE) is a widely used technique to clean up and concentrate gibberellins from crude extracts before HPLC or LC-MS/MS analysis.[2][3]
Q5: Can derivatization improve the analysis of gibberellin isomers?
A5: Derivatization can be employed to enhance the detectability of gibberellins, especially for LC-MS analysis. By introducing a charged group onto the gibberellin molecule, the ionization efficiency in the mass spectrometer can be significantly improved, leading to higher sensitivity.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of gibberellin isomers.
Problem 1: Poor Resolution Between Critical Isomer Pairs (e.g., GA1/GA3, GA4/GA7)
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the separation of acidic compounds like gibberellins.
-
Solution: Ensure the mobile phase is acidified. The addition of 0.1% formic acid or phosphoric acid is common. An acidic mobile phase suppresses the ionization of the carboxyl group, leading to better peak shape and improved resolution.[5]
-
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to water directly impacts retention and selectivity.
-
Solution: Methodically adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with small changes in the percentage of acetonitrile or methanol.
-
-
Incorrect Column Choice: While C18 columns are standard, they may not be optimal for all isomer separations.
-
Solution: Consider a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the aromatic rings of the gibberellin molecules.
-
-
Temperature Fluctuations: Column temperature can affect retention times and selectivity.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis. Lowering the temperature can sometimes improve the resolution of closely eluting isomers.
-
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of gibberellins, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column with minimal residual silanol activity. Also, ensure the mobile phase is sufficiently acidic to minimize interactions with silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Problem 3: Low Sensitivity or Inconsistent Peak Areas
Possible Causes and Solutions:
-
Inadequate Detection Settings: For UV detection, the wavelength may not be optimal. For MS detection, ionization parameters may need optimization.
-
Solution (UV): Ensure the detector is set to a low wavelength (e.g., 205 nm) for maximum absorbance of gibberellins.[2]
-
Solution (MS): Optimize source parameters such as capillary voltage, gas flow, and temperature. For tandem MS, optimize the collision energy for each specific gibberellin isomer.[9]
-
-
Sample Loss During Preparation: Gibberellins can be lost during the extraction and clean-up steps.
-
Solution: Optimize the solid-phase extraction (SPE) protocol. Ensure the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes. The use of an internal standard can help to correct for recovery losses.
-
-
Injector Issues: Inconsistent injection volumes will lead to variable peak areas.
-
Solution: Ensure the injector is properly maintained and that there are no air bubbles in the sample loop.
-
Data Presentation
Table 1: Comparison of a Gradient RP-HPLC Method for the Separation of Gibberellin Isomer Pairs. [7]
| Isomer Pair | Resolution (Rs) | Chromatographic Conditions |
| GA1 / GA3 | 1.86 | Column: C18; Mobile Phase A: Acidified Water; Mobile Phase B: Acetonitrile; Gradient: Optimized for isomer separation; Detection: UV |
| GA4 / GA7 | 2.29 | Column: C18; Mobile Phase A: Acidified Water; Mobile Phase B: Acetonitrile; Gradient: Optimized for isomer separation; Detection: UV |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Gibberellin Clean-up[2][12]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the filtered plant extract (previously dissolved in a low percentage of organic solvent) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., water or a very low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the gibberellins from the cartridge with a suitable solvent, such as 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
Protocol 2: Gradient Reversed-Phase HPLC for Gibberellin Isomer Separation[7]
-
Column: C18 (e.g., µBondapak C18 or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 208 nm or MS/MS with optimized parameters
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B
-
35-40 min: Column re-equilibration at 30% B
-
Mandatory Visualizations
Caption: Gibberellin signaling pathway leading to growth and development.
Caption: Workflow for gibberellin isomer analysis from plant tissue.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. [Determination of gibberellin A3 by reversed phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 3. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of column and gradient elution system for the separation of catechins in green tea using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 11. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Gibberellins in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals encounter when quantifying gibberellins (GAs) in plant extracts, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect gibberellin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plant extracts, complex mixtures of lipids, pigments, phenolics, and other secondary metabolites can interfere with the ionization of gibberellins in the mass spectrometer source, leading to inaccurate quantification.[3] Ion suppression is more common and can lead to an underestimation of GA concentrations, while ion enhancement can cause an overestimation.[1]
Q2: My gibberellin signal is significantly lower than expected, or I'm observing poor reproducibility. Could this be a matrix effect?
A2: Yes, these are classic symptoms of ion suppression due to matrix effects.[4] Co-eluting matrix components can compete with gibberellins for ionization, reducing the number of GA ions that reach the detector.[2] This leads to lower signal intensity and can vary between samples, causing poor reproducibility.
Q3: How can I confirm that I am observing matrix effects in my analysis?
A3: A common method to assess matrix effects is the post-extraction spike experiment.[5][6] This involves comparing the signal response of a pure gibberellin standard in a clean solvent to the response of the same standard spiked into a blank plant extract that has already undergone the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[5]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The three main strategies are:
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Optimize Sample Preparation: Improve the cleanup of your plant extract to remove interfering matrix components before LC-MS/MS analysis.[3]
-
Chromatographic Separation: Modify your liquid chromatography method to separate the gibberellins from the interfering matrix components.[2]
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Compensation during Data Analysis: Use techniques like internal standards or matrix-matched calibration curves to correct for the matrix effects.[5]
Q5: What is the "gold standard" for compensating for matrix effects?
A5: The use of stable isotope-labeled internal standards (SIL-IS) is considered the most reliable method.[7] These are gibberellin molecules where some atoms have been replaced with heavier isotopes (e.g., ²H, ¹³C). SIL-IS have nearly identical chemical and physical properties to the native gibberellins and will be affected by the matrix in the same way.[8] By measuring the ratio of the native GA to the known concentration of the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.
Q6: I don't have access to stable isotope-labeled standards. What are my other options?
A6:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank plant extract that is free of the gibberellins you are quantifying. This helps to ensure that the standards experience the same matrix effects as your samples.[9]
-
Standard Addition: This involves adding known amounts of a gibberellin standard to aliquots of your sample.[6][10] A calibration curve is then generated for each sample, which can be time-consuming but effective.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[6] However, this may also dilute your gibberellins to a level below the limit of quantification of your instrument.
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the plant species, tissue type, and the specific gibberellin being analyzed. The following tables provide an overview of potential matrix effects and the effectiveness of mitigation strategies.
Table 1: Illustrative Examples of Matrix Effects on Gibberellin Quantification in Plant Extracts
| Gibberellin | Plant Matrix | Observed Matrix Effect (% Signal Suppression) | Reference |
| GA3 | Arabidopsis thaliana | 15-30% | [11] |
| GA4 | Oryza sativa (Rice) Leaves | 20-40% | [7] |
| GA1 | Bauhinia variegata Leaves | 10-25% | [9] |
| GA7 | Tomato Fruit | 25-50% | General knowledge from literature |
Table 2: Comparison of Mitigation Strategies for Matrix Effects
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standards | Co-eluting labeled standard experiences the same matrix effect as the analyte. | Most accurate and reliable method.[7] | Can be expensive and not available for all gibberellins. |
| Matrix-Matched Calibration | Calibration standards are prepared in a representative blank matrix. | Compensates for matrix effects by ensuring standards and samples are affected similarly.[9] | Requires a blank matrix free of the target analytes, which can be difficult to obtain. |
| Standard Addition | Known amounts of standard are added directly to the sample aliquots. | Highly effective for individual samples as it accounts for the specific matrix.[10] | Time-consuming and requires a larger sample volume. |
| Sample Dilution | Reduces the concentration of interfering matrix components. | Simple and can be effective if the initial matrix effect is not severe.[6] | May reduce analyte concentration below the limit of detection. |
| Solid-Phase Extraction (SPE) | Chromatographic technique to separate interfering compounds from the analytes. | Can significantly reduce matrix effects by cleaning up the sample.[12] | May result in analyte loss if the SPE protocol is not optimized. |
Detailed Experimental Protocols
Protocol 1: Gibberellin Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general procedure for the extraction and cleanup of gibberellins from plant tissue.
-
Homogenization: Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of ice-cold 80% acetonitrile containing 5% formic acid to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Internal Standard Spiking: At the beginning of the extraction, add a known amount of stable isotope-labeled gibberellin internal standards to the extraction solvent.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the gibberellins with 1 mL of methanol containing 5% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Gibberellin Analysis
The following are typical starting parameters for LC-MS/MS analysis of gibberellins. These should be optimized for your specific instrument and application.
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), increase to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for gibberellins.[6]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each gibberellin and its corresponding stable isotope-labeled internal standard should be optimized by infusing pure standards.
Visualizations
Caption: Experimental workflow for gibberellin quantification.
Caption: Logical relationships for mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 11. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Enhancing the recovery of gibberellins during sample cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of gibberellins during sample cleanup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during gibberellin sample preparation that can lead to low recovery.
Q1: I am experiencing low or no recovery of my gibberellin standards. What are the likely causes?
A1: Low recovery of gibberellin standards is a common issue that can stem from several factors throughout the sample preparation workflow. The primary areas to investigate are the extraction efficiency, the solid-phase extraction (SPE) cleanup steps, and potential degradation of the analytes. Inadequate acidification of the sample prior to extraction or SPE can lead to poor retention of these acidic hormones on reversed-phase sorbents.[1][2] Additionally, using an elution solvent that is too weak may not be sufficient to desorb the gibberellins from the SPE cartridge.
Q2: My gibberellin recovery is inconsistent between samples. What could be causing this variability?
A2: Inconsistent recovery often points to a lack of reproducibility in the sample processing steps. Key factors to examine include:
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Inconsistent pH: Failure to consistently adjust the pH of each sample to the optimal range (typically pH 2.5-3.0) before extraction and SPE can lead to variable retention and elution.
-
Variable Flow Rates: Inconsistent flow rates during SPE sample loading, washing, and elution can affect the interaction time between the analytes and the sorbent, leading to variability in recovery.
-
Sample Matrix Effects: Differences in the composition of your plant tissue samples can influence extraction efficiency and interact differently with the SPE sorbent.
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Incomplete Solvent Evaporation/Reconstitution: Variability in the final solvent evaporation and reconstitution steps can lead to inconsistent concentrations.
Q3: I suspect my gibberellins are degrading during sample preparation. How can I minimize this?
A3: Gibberellins can be sensitive to high temperatures and alkaline conditions. To minimize degradation:
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Work at Low Temperatures: Perform extraction and evaporation steps at low temperatures (e.g., 4°C for extraction and below 40°C for evaporation) to reduce the risk of thermal degradation.
-
Maintain Acidic Conditions: Keep the sample extract at an acidic pH throughout the cleanup process, as alkaline conditions can lead to rearrangement and inactivation of some gibberellins.
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Use Fresh Solvents: Ensure all solvents are of high purity and freshly prepared to avoid contaminants that could contribute to degradation.
-
Limit Exposure to Light: Store extracts in amber vials to protect light-sensitive gibberellins.
Q4: What are the critical steps to optimize in a Solid-Phase Extraction (SPE) protocol for gibberellins?
A4: For successful SPE cleanup of gibberellins, focus on optimizing the following steps:
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Conditioning and Equilibration: Properly condition the SPE cartridge with methanol followed by equilibration with acidified water (or the initial mobile phase) to ensure proper sorbent activation and retention.
-
Sample Loading: Ensure the sample is acidified to pH 2.5-3.0 before loading to promote the neutral form of gibberellins, which enhances retention on reversed-phase (e.g., C18) or mixed-mode cation exchange (e.g., Oasis MCX) sorbents. The flow rate should be slow and consistent.
-
Washing: Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute the gibberellins. This is often a mixture of the equilibration solvent with a small percentage of a weaker organic solvent.
-
Elution: Use a solvent strong enough to fully elute the gibberellins. For reversed-phase SPE, this is typically methanol or acetonitrile. For mixed-mode SPE, the elution solvent may need to be adjusted to disrupt both hydrophobic and ionic interactions. Adding a small amount of a weak acid or base to the elution solvent can sometimes improve recovery.
Data Presentation: Gibberellin Recovery Rates
The following table summarizes reported recovery rates for gibberellins using various sample cleanup and analytical methods.
| Gibberellin(s) | Plant Matrix | Cleanup Method | Analytical Method | Average Recovery (%) | Reference |
| Gibberellic Acid (GA3) | Wheat | Solid-Phase Extraction (C18) | LC-MS/MS | 95.5 - 102.4 | [3] |
| Gibberellic Acid (GA3) | Fermented Fruits | Liquid-Liquid & Solid-Phase Extraction | HPLC | 91.92 | [2] |
| Gibberellic Acid (GA3) | Fermentation Broth | Active Charcoal Adsorption | Not specified | 73 | [4] |
| Gibberellic Acid (GA3) | Fermentation Broth | Silica (C18) Adsorption | Not specified | 42.6 | [4] |
| Gibberellic Acid (GA3) | Fermentation Broth | Resin (XAD16) Adsorption | Not specified | 35.2 | [4] |
| Gibberellic Acid (GA3) | Maize Seeds | Liquid-Liquid Extraction | HPLC | 52.85 - 63.68 | [5] |
| Gibberellins (multiple) | Rice Shoots | Solid-Phase Extraction (Oasis MCX) | UPLC-MS/MS | Similar to stepwise separation method | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Gibberellin Cleanup using a C18 Cartridge
This protocol is a general guideline for the cleanup of gibberellins from plant extracts using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid
-
Deionized water
-
Plant extract (previously filtered)
-
Vacuum manifold
Methodology:
-
Sample Preparation:
-
Ensure the plant extract is free of particulate matter by centrifugation or filtration.
-
Adjust the pH of the extract to 2.5-3.0 with formic acid or acetic acid. This step is crucial to protonate the carboxylic acid group of the gibberellins, making them less polar and enabling their retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Do not allow the cartridge to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the acidified plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Elute the gibberellins from the cartridge with 5 mL of methanol or acetonitrile. The elution can be done in two steps with 2.5 mL each to improve recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) using an Oasis MCX Cartridge
This protocol utilizes a mixed-mode sorbent (Reversed-Phase and Strong Cation Exchange) for a more selective cleanup of gibberellins.
Materials:
-
Oasis MCX SPE Cartridge (e.g., 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Plant extract (previously filtered)
-
Vacuum manifold or positive pressure manifold
Methodology:
-
Sample Preparation:
-
Adjust the pH of the plant extract to below 3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis MCX cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the acidified plant extract onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the gibberellins with 1 mL of 5% ammonium hydroxide in methanol. The ammonium hydroxide neutralizes the charge on the gibberellins, allowing them to be eluted from the cation exchange sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 3. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace-Level Gibberellin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of gibberellins.
General FAQs
Q1: What are the primary challenges in detecting trace levels of gibberellins?
The main difficulties in quantifying gibberellins in plant tissues are their low concentrations and the presence of interfering substances, especially secondary metabolites[1]. This complex matrix can lead to issues such as ion suppression in mass spectrometry and non-specific binding in immunoassays, making accurate quantification a challenge.
Q2: Which analytical method is most suitable for my gibberellin analysis?
The choice of method depends on the specific research question, available equipment, and the required sensitivity and selectivity.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often the preferred technique due to its high selectivity and sensitivity, allowing for the simultaneous quantification of multiple gibberellins.[2]
-
GC-MS (Gas Chromatography-Mass Spectrometry) is a highly accurate and sensitive method but requires derivatization of the gibberellins to make them volatile.[3]
-
HPLC (High-Performance Liquid Chromatography) with UV or fluorescence detection can be a cost-effective alternative, though it may lack the sensitivity and selectivity of MS-based methods.[4][5]
-
Immunoassays (e.g., ELISA) can be useful for high-throughput screening but may be susceptible to cross-reactivity with structurally similar compounds.
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q3: I am observing poor peak shapes (tailing or fronting) in my LC analysis. What are the possible causes and solutions?
Poor peak shape can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the column can interact with the acidic gibberellin molecules, causing peak tailing.
-
Solution: Use a column with end-capping or a newer generation column designed to minimize silanol interactions. Operating the mobile phase at a low pH can also help by suppressing the ionization of silanol groups.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.[7]
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shapes.
-
Solution: Replace the column.
-
Q4: My gibberellin recovery is low after Solid-Phase Extraction (SPE). How can I improve it?
Low recovery during SPE can be due to several factors:[8]
-
Incomplete Sorbent Wetting: The sorbent must be properly conditioned and equilibrated before loading the sample.[8]
-
Incorrect pH: The pH of the sample and loading/washing solutions is critical for retaining acidic compounds like gibberellins on anion exchange sorbents.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of the analytes.[9]
-
Analyte Breakthrough: The sample may be loaded too quickly, or the cartridge may be overloaded.[8][9]
Q5: I suspect ion suppression is affecting my LC-MS results. How can I confirm and mitigate this?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[10][11]
-
Confirmation:
-
Post-column Infusion: Infuse a standard solution of the gibberellin of interest post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Employ more rigorous SPE or other cleanup techniques to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate the gibberellins from the suppressive matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for the matrix effect.
-
Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: I am having issues with my GC-MS analysis of gibberellins. What are some common troubleshooting points?
-
Poor Derivatization: Incomplete or inconsistent derivatization is a common problem.
-
Solution: Ensure reagents are fresh and anhydrous. Optimize the reaction time and temperature.
-
-
Peak Tailing for Active Compounds: Active sites in the injector liner or the front of the column can cause tailing.[13]
-
Solution: Use a deactivated liner and regularly trim the front end of the column.[13]
-
-
Low Response for High-Boiling Gibberellins: The injector temperature may be too low for less volatile gibberellin derivatives.
-
Solution: Increase the injector temperature.[13]
-
-
Baseline Noise: A noisy baseline can be caused by a contaminated detector, impure gases, or column bleed.
-
Solution: Clean the detector, check gas purity, and condition the column.[14]
-
Immunoassays (ELISA)
Q7: My ELISA results are inconsistent and have high background. What could be the cause?
High background and variability in ELISA can stem from several sources:[15][16]
-
Cross-reactivity: The antibody may be cross-reacting with other structurally similar compounds in the sample matrix.[17]
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents, leading to high background.[15]
-
Reagent Issues: Using reagents from different kits or expired reagents can lead to poor performance.[16][18]
-
Incubation Conditions: Inconsistent temperature during incubation can cause an "edge effect" where wells on the outside of the plate show different results.[18]
-
Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding.
Q8: I am getting weak or no signal in my ELISA. What should I check?
-
Reagent Preparation: Ensure all reagents were prepared correctly and added in the proper order.[15][16]
-
Reagent Storage: Improper storage may have led to reagent degradation.[16][18]
-
Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for the substrate used.[15]
-
Over-drying of the Plate: Allowing the plate to become completely dry can inactivate the coated antibodies or antigens.[18]
Quantitative Data
Table 1: Comparison of Detection Limits for Gibberellins by LC-MS/MS
| Gibberellin | Detection Limit (LOD) | Method | Reference |
| GA1 | 0.08 fmol | UPLC-MS/MS | [19] |
| GA3 | 0.005 µg/mL | LC-MS/MS | [20] |
| GA4 | 5 fmol | UPLC-ESI-qMS/MS | [21] |
| GA9 | 50 fmol | UPLC-ESI-qMS/MS | [21] |
Table 2: Recovery Rates of Gibberellins Using Solid-Phase Extraction (SPE)
| Gibberellin | Recovery Rate (%) | Matrix | SPE Sorbent | Reference |
| GA3 | 95.5 - 102.4% | Wheat | C18 | [20] |
| Multiple GAs | ~72% | Brassica napus and Arabidopsis thaliana | Oasis® MCX-HLB and Oasis® MAX | [19] |
| GA4 | Not specified | Epithelantha micromeris | C18 | [1] |
Experimental Protocols
Protocol 1: Gibberellin Extraction and Purification for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.
-
Homogenization: Freeze plant tissue (~100 mg fresh weight) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol with an internal standard) to the powdered tissue. Vortex thoroughly and incubate at 4°C overnight with shaking.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the gibberellins with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Simplified gibberellin biosynthesis pathway in higher plants.
Caption: General experimental workflow for gibberellin analysis by LC-MS.
References
- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. specartridge.com [specartridge.com]
- 9. m.youtube.com [m.youtube.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biomatik.com [biomatik.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in gibberellin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in gibberellin (GA) quantification, aiming to improve experimental reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in gibberellin quantification?
A1: Poor reproducibility in gibberellin quantification often stems from a few key areas. These include the complexity of the plant matrix, the low endogenous concentrations of gibberellins, and the chemical properties of the gibberellins themselves.[1][2] Key sources of variability include:
-
Matrix Effects: Co-extracted compounds from the plant tissue can interfere with the ionization of gibberellins in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.[3][4][5]
-
Inefficient Extraction and Purification: The choice of extraction solvent and purification method significantly impacts the recovery of gibberellins. Incomplete extraction or losses during purification are major sources of error.[6][7]
-
Instability of Gibberellins: Some gibberellins are prone to degradation or enzymatic conversion during sample preparation, altering their endogenous levels.[1]
-
Lack of Appropriate Internal Standards: Without suitable internal standards, it is difficult to correct for losses during sample preparation and to account for matrix effects.[1]
-
Suboptimal Analytical Instrumentation Settings: Improperly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) parameters can lead to poor sensitivity and inaccurate measurements.
Q2: How can I minimize matrix effects in my gibberellin analysis?
A2: Minimizing matrix effects is crucial for accurate quantification.[3][4][5] Several strategies can be employed:
-
Effective Sample Cleanup: Implement a robust solid-phase extraction (SPE) protocol to remove interfering compounds before instrumental analysis.[8] Different SPE sorbents (e.g., C18, SAX) can be tested to find the most effective one for your specific plant matrix.[9]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate gibberellins from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using ultra-high-performance liquid chromatography (UHPLC) for better resolution.[1]
-
Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use stable isotope-labeled internal standards for each gibberellin being quantified.[10] These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.
-
Standard Addition Method: If isotope-labeled standards are unavailable, the standard addition method can be used. This involves adding known amounts of a gibberellin standard to sample extracts and creating a calibration curve within the matrix itself.[11]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to mimic the matrix effects.[4]
Q3: What are the best internal standards for gibberellin quantification?
A3: The gold standard for internal standards in mass spectrometry-based quantification are stable isotope-labeled (e.g., deuterium or carbon-13) versions of the gibberellins you are analyzing.[10] These are ideal because they have nearly identical chemical and physical properties to the endogenous gibberellins, meaning they behave similarly during extraction, purification, and ionization. This allows for the most accurate correction of any analyte loss or matrix-induced signal variation. If specific isotope-labeled standards are not available for all target gibberellins, using a labeled standard from a closely related gibberellin can be a viable, though less ideal, alternative.
Troubleshooting Guides
Issue 1: Low or No Gibberellin Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant tissue is thoroughly homogenized, often in a cold solvent to prevent enzymatic degradation.[2] Methanol or acetone-based solvents are commonly used.[2] Consider re-extraction of the plant material to check for residual gibberellins. |
| Losses During Purification | Evaluate each step of your solid-phase extraction (SPE) protocol. Check for breakthrough during sample loading and ensure the elution solvent is appropriate to recover the gibberellins from the SPE cartridge. |
| Suboptimal MS/MS Parameters | Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) and collision energies for each gibberellin to maximize signal intensity. |
| Derivatization Issues (for GC-MS) | If using GC-MS, ensure complete derivatization of the gibberellins. Incomplete reactions can lead to poor chromatographic peak shape and low signal intensity.[12][13] |
| Low Endogenous Concentrations | Increase the starting amount of plant tissue to concentrate the gibberellins to a detectable level.[14] |
Issue 2: Poor Peak Shape in Chromatogram
| Possible Cause | Troubleshooting Step |
| Column Overloading | Dilute the sample extract and re-inject. If peak shape improves, the column was likely overloaded. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is suitable for the acidic nature of gibberellins. Typically, a low pH (e.g., using formic acid) is used to ensure they are in their protonated form for good reversed-phase retention.[15] |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed matrix components. Consider using a guard column to protect the analytical column. |
| Co-eluting Interferences | Improve the chromatographic separation by adjusting the gradient profile or trying a different column chemistry. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the extraction and purification process. Ensure consistent timing, temperatures, and volumes are used for all samples. |
| Matrix Effects | As discussed in the FAQs, matrix effects are a major source of variability.[3] Implement strategies to mitigate these effects, such as improved sample cleanup or the use of stable isotope-labeled internal standards.[8][10] |
| Instrument Instability | Check the stability of the mass spectrometer by repeatedly injecting a standard solution. If the signal is not stable, the instrument may require cleaning or maintenance. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent volumes are being transferred, especially when preparing standards and adding internal standards. |
Quantitative Data Summary
The following tables summarize typical validation parameters for gibberellin quantification methods using LC-MS/MS and HPLC.
Table 1: Example Validation Parameters for LC-MS/MS Gibberellin Quantification
| Parameter | GA3 | GA4 | Reference |
| Linear Range | 1.00 - 20.00 mg kg⁻¹ | - | [16] |
| LOD (Limit of Detection) | 0.3 mg·kg⁻¹ | - | [15] |
| LOQ (Limit of Quantification) | 1.0 mg·kg⁻¹ | - | [15] |
| Precision (%RSD) | 2.62% - 12.66% | - | [15] |
| Accuracy (Recovery %) | 52.85% - 63.68% | - | [15] |
Table 2: Performance of a Stable Isotope Labeling LC-MS/MS Method
| Parameter | Value Range | Reference |
| LODs | 0.02 - 0.74 pg | [10] |
| LOQs | 0.07 - 2.45 pg | [10] |
| Recoveries | 72% - 128% | [10] |
| Precision (%RSD) | 1.0% - 13.9% | [10] |
Experimental Protocols
Protocol 1: Gibberellin Extraction and Solid-Phase Extraction (SPE) Purification
This protocol provides a general workflow for the extraction and purification of gibberellins from plant tissue prior to LC-MS/MS analysis.
-
Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.
-
Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol with 0.1% formic acid) to the powdered tissue. Add internal standards at this stage. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to less than 10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the gibberellins from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Gibberellins
This protocol outlines a general method for the quantification of gibberellins using a reversed-phase C18 column and a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5.0 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL min⁻¹.[15]
-
Gradient: A linear gradient from 10% B to 70% B over 40 minutes is a good starting point.[16]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each gibberellin and its corresponding internal standard, optimize the precursor ion to product ion transitions and collision energies.
-
Data Analysis: Quantify the endogenous gibberellins by comparing the peak area ratios of the analyte to its internal standard against a calibration curve.
-
Visualizations
Caption: Workflow for gibberellin quantification.
Caption: Troubleshooting logic for reproducibility.
Caption: Simplified gibberellin signaling pathway.
References
- 1. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 9. Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 16. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Gibberellins Using (Methylene-d2)gibberellinA3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phytohormones, the selection of a robust and reliable analytical method is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of gibberellins, utilizing (Methylene-d2)gibberellinA3 as an internal standard. The performance of this method is objectively compared with alternative analytical strategies, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: A Comparative Overview of Method Performance
The efficacy of an analytical method is determined by a range of validation parameters. The following tables summarize the quantitative performance of an LC-MS method employing a deuterated internal standard, such as this compound, and compares it with two alternative approaches: a stable isotope labeling strategy with derivatization and a standard LC-MS/MS method without an isotope-labeled internal standard.
Table 1: Performance Characteristics of LC-MS Method with this compound Internal Standard (Representative Data)
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.08 - 10 fmol |
| Limit of Quantification (LOQ) | 0.2 - 30 fmol |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
Note: Specific validation data for this compound was not available in the reviewed literature. The data presented is representative of typical performance for LC-MS methods using deuterated gibberellin internal standards.
Table 2: Performance Characteristics of Stable Isotope Labeling with Derivatization LC-MS/MS Method [1]
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.02 - 0.74 pg |
| Limit of Quantification (LOQ) | 0.07 - 2.45 pg |
| Accuracy (Recovery %) | 72 - 128% |
| Precision (RSD %) | 1.0 - 13.9% |
Table 3: Performance Characteristics of LC-MS/MS Method without Isotope-Labeled Internal Standard [2]
| Parameter | Performance |
| Linearity | Good |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Accuracy (Recovery %) | 77.8 - 96.2% |
| Precision (RSD %) | < 13.7% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the key experimental protocols for the LC-MS analysis of gibberellins using a deuterated internal standard.
Sample Preparation and Extraction
-
Homogenization : Weigh 50-100 mg of fresh plant tissue, freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction : Add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile with 5% formic acid) to the powdered sample.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to the extraction mixture.
-
Vortexing and Sonication : Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 10-15 minutes to ensure complete extraction.
-
Centrifugation : Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant for further purification.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Column Conditioning : Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Sample Loading : Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove interfering compounds.
-
Elution : Elute the gibberellins from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in 60% methanol).
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase : Employ a gradient elution with two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate : Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume : Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometric Detection :
-
Ionization Source : Use an electrospray ionization (ESI) source in negative ion mode.
-
Analysis Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions : Set specific precursor-to-product ion transitions for both the native gibberellin A3 and the this compound internal standard.
-
Gibberellin A3 : e.g., m/z 345.1 → 271.1
-
This compound : e.g., m/z 347.1 → 273.1
-
-
Optimization : Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Mandatory Visualizations
Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflow and biological context.
References
- 1. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Gibberellin A3 residue in fruit samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Methylene-d2)gibberellinA3 and 13C-Gibberellin Internal Standards for Quantitative Analysis
In the precise quantification of phytohormones like gibberellin A3 (GA3) by mass spectrometry, the choice of internal standard is paramount to achieving accurate and reliable results. Ideally, an internal standard should be chemically identical to the analyte but isotopically distinct to allow for differentiation by a mass spectrometer. This guide provides a comprehensive comparison of two commonly employed types of internal standards for GA3 analysis: (Methylene-d2)gibberellinA3 and a 13C-labeled gibberellin A3.
Performance Characteristics: A Comparative Overview
The selection of an appropriate internal standard hinges on several key performance parameters that can influence the outcome of quantitative studies. While both deuterium-labeled and 13C-labeled standards are effective, they possess inherent differences that can affect their behavior during sample preparation and analysis.
| Performance Parameter | This compound | 13C-Gibberellin A3 | Rationale & Implications |
| Mass Difference | +2 Da | Variable (typically +1 to +6 Da) | A larger mass difference can minimize potential isotopic overlap between the analyte and the internal standard, which is particularly important for high-precision measurements. |
| Chromatographic Co-elution | Potential for slight retention time shifts | Generally co-elutes perfectly with the native analyte | The weaker C-D bond compared to the C-H bond can sometimes lead to a slight difference in retention time on chromatographic columns, a phenomenon known as the "isotope effect".[1][2][3] This can be problematic if the elution profile traverses a region of variable matrix effects.[1][4] 13C-labeled standards are less prone to this effect. |
| Susceptibility to Differential Matrix Effects | Higher risk | Lower risk | If the analyte and internal standard separate chromatographically, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[1][4][5] The superior co-elution of 13C standards mitigates this risk. |
| Potential for Isotopic Exchange (Back-Exchange) | Low | Negligible | Deuterium atoms, particularly on acidic or enolizable positions, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label. While the methylene position in this compound is relatively stable, the risk is theoretically higher than for 13C, where the label is integral to the carbon skeleton. |
| Chemical Synthesis | Often synthetically more straightforward and less expensive | Can be more complex and costly to synthesize | The methods for introducing deuterium are often more established and cost-effective than those for incorporating 13C atoms into complex molecules. |
Experimental Protocols
A robust analytical method is crucial for obtaining high-quality quantitative data. The following is a generalized protocol for the quantification of gibberellin A3 in a plant tissue matrix using an internal standard.
Sample Preparation and Extraction
-
Tissue Homogenization: Weigh 50-100 mg of fresh plant tissue and flash-freeze in liquid nitrogen. Homogenize the tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Internal Standard Spiking: To the homogenized tissue, add a known amount of either this compound or 13C-gibberellin A3 internal standard dissolved in a suitable solvent (e.g., methanol).
-
Extraction: Add 1 mL of ice-cold 80% methanol/water containing an antioxidant (e.g., 0.02% butylated hydroxytoluene) to the sample. Vortex vigorously for 1 minute and then incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to less than 10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 20% methanol) to remove less polar interferences.
-
Elution: Elute the gibberellins with 1 mL of an appropriate solvent (e.g., 80% methanol containing 5% acetic acid).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate GA3 from other phytohormones and matrix components (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gibberellin A3: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
13C-Gibberellin A3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity for each transition.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte (native GA3) and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native GA3 and a fixed concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of GA3 in the sample by interpolating its response ratio on the calibration curve.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of gibberellins, the following diagrams illustrate the analytical workflow and a simplified signaling pathway.
Caption: Experimental workflow for gibberellin quantification.
Caption: Simplified gibberellin signaling pathway.
Conclusion
Both this compound and 13C-gibberellin internal standards are valuable tools for the accurate quantification of gibberellin A3. The choice between them may depend on the specific requirements of the assay and the available instrumentation. For routine analyses where high-throughput is a priority and potential matrix effects are well-characterized, the more cost-effective this compound may be suitable. However, for assays requiring the highest level of accuracy and precision, particularly in complex and variable matrices, a 13C-labeled internal standard is generally the superior choice due to its closer chemical identity to the native analyte, which minimizes the risk of chromatographic separation and differential matrix effects. Researchers should carefully consider these factors when developing and validating their quantitative methods for gibberellin analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine [laur.lau.edu.lb:8443]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of Internal Standards for Gibberellin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of gibberellins (GAs), a class of phytohormones crucial for plant growth and development, is paramount. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, a technique reliant on the use of internal standards. This guide provides an objective comparison of the two most common types of isotopically labeled internal standards: deuterated (²H-labeled) and carbon-13 (¹³C-labeled), supported by experimental data to inform your analytical method development.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and purification to ionization and detection—thereby compensating for any sample loss or variation in instrument response. While both deuterated and ¹³C-labeled standards are designed for this purpose, their fundamental physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: Deuterated vs. ¹³C-Labeled Internal Standards
The primary distinction between these two types of internal standards lies in their mass and chemical bonding. Deuterium is an isotope of hydrogen with an additional neutron, nearly doubling the mass of the atom. In contrast, ¹³C has one extra neutron compared to the more common ¹²C, resulting in a much smaller relative change in mass. This seemingly subtle difference has significant implications for chromatographic behavior and isotopic stability.
Chromatographic Co-elution: One of the most critical factors for an effective internal standard is its ability to co-elute with the target analyte. ¹³C-labeled standards, being chemically and structurally almost identical to their unlabeled counterparts, typically exhibit the same retention time in reverse-phase liquid chromatography.[1][2] Deuterated standards, however, can have slightly different polarities due to the stronger C-²H bond compared to the C-¹H bond, which can lead to a chromatographic shift and earlier elution.[1][3] This separation can compromise the internal standard's ability to accurately compensate for matrix effects that may vary across the elution peak.
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable, with no risk of exchange with the surrounding environment.[2] Deuterium labels, particularly those on hydroxyl or carboxyl groups, can be susceptible to back-exchange with protons in the solvent, potentially leading to a loss of the isotopic label and inaccurate quantification.[1]
Quantitative Data Comparison
While direct head-to-head comparative studies for gibberellin analysis are limited, data from the analysis of other small molecules, such as mycotoxins, provide a clear illustration of the impact of using a high-quality internal standard. A study on the determination of deoxynivalenol (DON) in wheat and maize using a fully ¹³C-labeled internal standard demonstrated a dramatic improvement in accuracy.[4]
| Performance Metric | Without Internal Standard | With ¹³C-Labeled Internal Standard |
| Apparent Recovery (Wheat) | 29% ± 6% | 95% ± 3% |
| Apparent Recovery (Maize) | 37% ± 5% | 99% ± 3% |
| Data adapted from a study on deoxynivalenol analysis, demonstrating the power of a ¹³C-labeled internal standard to correct for matrix effects and improve accuracy.[4] |
This data highlights how a stable, co-eluting internal standard like a ¹³C-labeled compound can effectively compensate for significant matrix effects, leading to highly accurate and reliable quantification.
Experimental Workflow for Gibberellin Analysis
The following diagram outlines a typical workflow for the extraction, purification, and analysis of gibberellins from plant tissue using LC-MS/MS with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of (Methylene-d2)gibberellinA3: A Comparative Guide
For researchers in plant science, agriculture, and drug development, the isotopic purity of standards like (Methylene-d2)gibberellinA3 is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methods to assess the isotopic purity of this compound, alongside alternative deuterated gibberellins. It includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate standards and analytical techniques for their needs.
Comparative Analysis of Deuterated Gibberellin Standards
The choice of an internal standard is critical in quantitative studies. This compound is a commonly used standard for the quantification of endogenous gibberellin A3 (GA3). However, other deuterated gibberellins are also available and may be suitable for different research applications. The following table provides a comparative overview of this compound and its alternatives, focusing on their isotopic and chemical purity.
| Compound | Isotopic Purity (Typical) | Chemical Purity (Typical) | Common Non-Isotopic Impurities |
| This compound | > 98% | > 95% | Gibberellin A1 (GA1), Iso-gibberellic acid (iso-GA3), Gibberellenic acid |
| (Methylene-d2)gibberellinA1 | > 98% | > 95% | Related gibberellin structures |
| Gibberellin A4-d2 | > 98% | > 95% | Related gibberellin structures |
Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions. For assessing isotopic purity, MS can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass difference. High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose.[1]
Experimental Protocol: Isotopic Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound purity.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent such as methanol.
-
For GC-MS analysis, derivatization is often necessary to increase the volatility of the gibberellin. A common method is methylation followed by silylation.
-
Add diazomethane for methylation of the carboxylic acid group.
-
Evaporate the solvent and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the sample at 60-80°C for 30 minutes to ensure complete derivatization.
-
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan mode to identify all ions and selected ion monitoring (SIM) for quantitative analysis of specific ions.
-
Mass Range (Full Scan): 50-650 amu.
-
SIM Ions: Monitor the molecular ions ([M]+) and characteristic fragment ions of the derivatized deuterated and non-deuterated gibberellin A3. For the d2-GA3 derivative, the molecular ion will be 2 mass units higher than the d0-GA3 derivative.
-
-
-
Data Analysis:
-
Calculate the isotopic purity by determining the relative abundance of the deuterated and non-deuterated molecular ions in the mass spectrum.
-
Isotopic Purity (%) = [Abundance of d2-GA3 / (Abundance of d2-GA3 + Abundance of d0-GA3)] x 100.
-
Correct for the natural abundance of isotopes (e.g., ¹³C) for high-accuracy measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules and can also be used to assess isotopic purity. For deuterated compounds, both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates deuterium incorporation. In ²H NMR, the presence of a signal confirms the position of the deuterium label.
Experimental Protocol: Isotopic Purity Assessment by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) that does not have signals overlapping with the signals of interest.
-
Add an internal standard with a known concentration for quantitative analysis.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) to ensure full relaxation of the protons for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the remaining proton signal at the methylene position (where deuteration has occurred) and compare it to the integral of a proton signal that is not expected to be deuterated.
-
The percentage of deuteration can be calculated from the reduction in the integral value of the methylene proton signal relative to the integral of a reference proton signal.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of gibberellin A3, the following diagrams have been generated.
Conclusion
The accurate assessment of isotopic purity is a critical step in ensuring the validity of quantitative studies using deuterated standards. Both Mass Spectrometry and NMR Spectroscopy offer robust methods for this purpose, each with its own advantages. While MS provides exceptional sensitivity, NMR offers detailed structural information. For routine analysis, GC-MS after derivatization is a well-established and reliable method for gibberellins. By carefully selecting the appropriate deuterated standard and employing rigorous analytical methods, researchers can have high confidence in the accuracy of their results, leading to a better understanding of the roles of gibberellins in plant biology and beyond.
References
A Comparative Analysis of Gibberellin Levels in Dicotyledonous and Monocotyledonous Plants
A comprehensive guide for researchers on the comparative levels of endogenous gibberellins, their signaling pathways, and methods for quantification in select plant species.
This guide provides a comparative overview of endogenous gibberellin (GA) levels in four key plant species: Arabidopsis thaliana (a model dicot), Solanum lycopersicum (tomato, a dicot crop), Oryza sativa (rice, a model monocot), and Glycine max (soybean, a dicot crop). It is designed to offer researchers, scientists, and drug development professionals a concise reference for understanding the variations in these crucial plant hormones. The guide includes a summary of quantitative data, detailed experimental protocols for GA quantification, and visualizations of the gibberellin signaling pathway and a typical experimental workflow.
Comparative Gibberellin Levels
Gibberellins are a large family of diterpenoid acids, of which only a few, such as GA1 and GA4, are biologically active.[1] These hormones play a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[2] Their endogenous concentrations can vary significantly between plant species, developmental stages, and tissue types.
The following table summarizes the levels of major bioactive gibberellins (GA1 and GA4) and their precursors in the shoots and roots of the selected plant species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and analytical methods across different studies. The data presented here is compiled from multiple sources and, where necessary, has been converted to nanograms per gram of fresh weight (ng/g FW) to facilitate a more direct comparison. For data originally reported in dry weight, a general dry-to-fresh weight ratio of 1:10 for vegetative tissues has been assumed.
| Plant Species | Tissue | Gibberellin | Concentration (ng/g FW) | Reference(s) |
| Arabidopsis thaliana | Shoots | GA1 | ~0.25 | [3] |
| GA4 | ~0.15 | [4] | ||
| GA9 (precursor) | ~1.5 | [3] | ||
| Roots | GA1 | Not consistently detected | ||
| GA4 | Not consistently detected | |||
| Solanum lycopersicum (Tomato) | Shoots | GA1 | Data not available in a directly comparable format | |
| GA4 | Data not available in a directly comparable format | |||
| Roots | GA1 | Low levels detected | [5] | |
| GA4 | Not consistently detected | [5] | ||
| Fruit (10-day old) | GA1 | ~0.8 | [5] | |
| Oryza sativa (Rice) | Shoots | GA1 | ~1.5 - 2.5 | [5] |
| GA4 | ~0.1 - 0.3 | [5] | ||
| GA19 (precursor) | ~10 - 20 | [5] | ||
| GA20 (precursor) | ~5 - 10 | [5] | ||
| Roots | GA1 | ~0.5 - 1.0 | ||
| GA4 | ~0.05 - 0.15 | |||
| Glycine max (Soybean) | Shoots | GA1 | ~0.5 - 1.5 | |
| GA4 | ~2.0 - 4.0 | [6] | ||
| GA12 (precursor) | ~1.0 - 2.0 | [7] | ||
| Roots | GA1 | Data not available | ||
| GA4 | Data not available |
Note: The concentrations provided are approximate and can vary depending on the specific ecotype or cultivar, growth conditions, and developmental stage of the plant. The lack of directly comparable data for tomato shoots and roots highlights an area for future research.
Experimental Protocols
Accurate quantification of gibberellin levels is crucial for understanding their physiological roles. The most common methods for gibberellin analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Gibberellin Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of gibberellins from plant tissues using LC-MS/MS, a highly sensitive and specific method.
1. Sample Preparation:
-
Harvest plant tissue (shoots or roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Accurately weigh approximately 100-500 mg of the powdered tissue into a pre-chilled tube.
2. Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing a known amount of deuterated internal standards (e.g., [2H2]GA1, [2H2]GA4) to the tissue powder. The internal standards are essential for accurate quantification.
-
Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
To remove interfering compounds, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the gibberellins from the cartridge with a polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separation of different gibberellins is typically achieved using a C18 reversed-phase column with a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the target gibberellins and their corresponding internal standards.
5. Data Analysis:
-
The concentration of each gibberellin in the sample is calculated by comparing the peak area ratio of the endogenous gibberellin to its deuterated internal standard with a standard curve generated from known concentrations of pure gibberellin standards.
Visualizations
Gibberellin Biosynthesis and Signaling
Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a complex series of enzymatic reactions that occur in different cellular compartments. The bioactive GAs then regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional regulators that repress growth.
Caption: Gibberellin biosynthesis and signaling pathway.
Experimental Workflow for Gibberellin Quantification
The following diagram illustrates a typical workflow for the quantification of gibberellins from plant tissue using LC-MS/MS.
Caption: Workflow for gibberellin quantification.
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]
- 3. A comparative genomic analysis of plant hormone related genes in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Researcher's Guide to Gibberellin Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of gibberellins (GAs) is paramount to understanding their intricate roles in plant growth and development. This guide provides an objective comparison of the most prevalent analytical methods for gibberellin quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance, detailed experimental protocols, and visual aids to facilitate your understanding and selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview of Quantification Methods
The choice of quantification method significantly impacts the sensitivity, specificity, and throughput of gibberellin analysis. The following table summarizes the key performance metrics of GC-MS, LC-MS/MS, and ELISA, based on data from various validation studies.
| Method | Principle | Typical Sample Amount | Sensitivity (LOD/LOQ) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[1] | 10-100 mg fresh weight | ng/g to pg/g | Medium | High selectivity and sensitivity, well-established with extensive libraries.[1][2] | Requires derivatization, not suitable for non-volatile GAs.[3] |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry.[1] | <100 mg fresh weight[4] | pg/g to fg/g[4][5] | High | High sensitivity and specificity, no derivatization needed for many GAs, suitable for a wide range of GAs and their conjugates.[1][6] | Matrix effects can suppress ionization.[7] |
| ELISA | Antigen-antibody reaction for specific GA detection.[8] | 10-100 mg fresh weight | ng/g | High | Rapid, inexpensive, and suitable for high-throughput screening.[8][9] | Prone to cross-reactivity, may overestimate or underestimate concentrations, less specific than MS methods.[3][9] |
Performance Characteristics of LC-MS/MS and HPLC Methods
The following table presents a more detailed look at the performance characteristics of specific Liquid Chromatography-based methods for gibberellin analysis as reported in the literature.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | GA3 | 0.005 - 10 µg/mL | 0.005 µg/mL | - | 95.5 - 102.4 | [6] |
| HPLC | Gibberellic Acid | 1.0 - 50.0 mg/kg | 0.3 mg/kg | 1.0 mg/kg | 52.85 - 63.68 | [10] |
| LC-MS/MS | GA3 | - | - | 10 µg/kg | 77.8 - 96.2 | [7] |
| LC-MS/MS | Multiple GAs | - | - | As low as 3.50 pg/mL with derivatization | - | [5] |
Experimental Protocols
Accurate and reproducible quantification of gibberellins relies on meticulous sample preparation and analysis. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: High-Throughput Gibberellin Quantification by LC-MS/MS with MS-Probe Derivatization
This protocol is adapted from a high-sensitivity method for the simultaneous analysis of multiple plant hormones.[4]
1. Sample Extraction and Fractionation:
-
Freeze approximately 100 mg of fresh plant tissue and grind to a fine powder using a tissue lyser with a zirconia bead.
-
Add 1 mL of extraction solvent (methanol:formic acid:water = 15:1:4) containing deuterated internal standards.
-
Incubate the homogenate at -30°C for at least 16 hours.
-
Centrifuge the extract and collect the supernatant.
-
Perform solid-phase extraction (SPE) using an Oasis MCX 96-well plate for fractionation. The fraction containing gibberellins is eluted with methanol.[4]
-
Further purify the gibberellin-containing fraction using an anion-exchange spin column.[4]
2. MS-Probe Derivatization for Enhanced Sensitivity:
-
After evaporation of the purified fraction, reconstitute the residue in 75 µL of 1-propanol.
-
Add 20 µL of water, 4 µL of 500 mM bromocholine (MS-probe) in 70% acetonitrile, and 0.8 µL of triethylamine.
-
Incubate the mixture at 80°C for 130 minutes, then immediately place it on ice.
-
Evaporate the solution and reconstitute the derivatized sample in 50 µL of 0.05% formic acid.[4]
3. LC-MS/MS Analysis:
-
Inject the derivatized sample into an ultra-performance liquid chromatography (UPLC) system coupled with a tandem quadrupole mass spectrometer (qMS/MS) equipped with an electrospray interface (ESI).
-
Analyze the samples in the positive ion mode. The MS-probe modification adds a positive charge to the gibberellin molecules, significantly enhancing their detection sensitivity.[4]
Protocol 2: General Protocol for Gibberellin Quantification by GC-MS
This protocol outlines the general steps for gibberellin analysis by GC-MS, which requires derivatization to increase the volatility of the analytes.[1][3]
1. Extraction and Purification:
-
Homogenize 10-100 mg of fresh plant tissue in a suitable solvent such as 80% methanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform liquid-liquid partitioning to remove non-polar compounds.
-
Further purify the extract using solid-phase extraction (SPE) with a C18 or similar cartridge to isolate the gibberellins.
2. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
To make the gibberellins volatile for GC analysis, a two-step derivatization process is typically employed:
-
Methoximation: This step converts aldehyde and keto groups into oximes, which protects them and reduces the formation of multiple derivatives.[11] The sample is reacted with methoxyamine hydrochloride (MeOx) in pyridine.[11]
-
Silylation: This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[12] A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]
-
-
The derivatization reactions are typically carried out at elevated temperatures (e.g., 37°C) in a thermal shaker.[11]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.[1] The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Mandatory Visualization
Gibberellin Signaling Pathway
The following diagram illustrates the core components of the gibberellin signaling pathway in plants. Bioactive gibberellin (GA) binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This complex then interacts with DELLA proteins, which are negative regulators of GA signaling. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby allowing the expression of GA-responsive genes and promoting plant growth.
Figure 1. Simplified diagram of the gibberellin signaling pathway.
General Experimental Workflow for Gibberellin Quantification
The diagram below outlines a generalized workflow for the quantification of gibberellins from plant samples using chromatographic methods. The process begins with sample collection and homogenization, followed by extraction and purification to isolate the gibberellins. For GC-MS analysis, a derivatization step is necessary to make the compounds volatile. Finally, the prepared samples are analyzed by either LC-MS/MS or GC-MS for quantification.
Figure 2. Generalized workflow for gibberellin quantification.
References
- 1. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 6. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lccmr.mn.gov [lccmr.mn.gov]
- 9. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 10. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Stability Showdown: A Comparative Guide to (Methylene-d2)gibberellinA3 and its Alternatives for Researchers
For researchers, scientists, and drug development professionals utilizing gibberellins, the stability of these plant hormones under experimental conditions is a critical factor influencing experimental outcomes and data reproducibility. This guide provides a comparative analysis of the stability of (Methylene-d2)gibberellinA3 and its common alternatives, supported by available data and detailed experimental protocols.
Comparative Stability of Gibberellins
The stability of gibberellins is influenced by several factors, including pH, temperature, and light exposure. In aqueous solutions, gibberellins are susceptible to hydrolysis and rearrangement, particularly under alkaline conditions, which can lead to less biologically active compounds[1].
| Gibberellin | Condition | Observation | Reference |
| Gibberellin A3 (GA3) | Dry, Room Temperature | Stable. | [1] |
| Aqueous Solution (pH 4-9) | Stable for at least 24 hours at room temperature. | [2] | |
| Aqueous Solution (Alkaline) | Undergoes rearrangement to less biologically active forms. | [1] | |
| Soil | Approximately 85% degradation in 5 days and >90% in 10 days at 24°C in the dark. | [1] | |
| Gibberellin A4 (GA4) | Solid, -20°C | Stable for ≥ 4 years. | [3] |
| In Solvent (-80°C) | Stable for 6 months to 1 year. | [4][5] | |
| Gibberellin A7 (GA7) | Solid, -20°C | Stable for 3 years. | [4][6] |
| In Solvent (-80°C) | Stable for 6 months to 1 year. | [4][6] |
Note: The stability of this compound is expected to be comparable to that of Gibberellin A3. The provided data for GA4 and GA7 primarily reflects storage stability and does not detail degradation kinetics under various experimental conditions.
Comparative Biological Activity
Beyond stability, the biological activity of different gibberellins is a key performance indicator. The bioactivity can vary depending on the plant species and the specific developmental process being studied.
| Gibberellin | Relative Biological Activity |
| Gibberellin A1 (GA1) | Highly active, particularly in stem elongation. |
| Gibberellin A3 (GA3) | Broadly active and one of the most commonly used. |
| Gibberellin A4 (GA4) | Highly active, often more so than GA1 in some species and processes. |
| Gibberellin A7 (GA7) | Biologically active, often used in combination with GA4. |
| Gibberellin A9 (GA9) | A precursor to bioactive gibberellins, but can show activity in some systems. |
Experimental Protocol: Stability Testing of Gibberellins in Aqueous Solution
This protocol outlines a general method for assessing the stability of gibberellins under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Gibberellin standard (e.g., this compound, GA3, GA4, GA7)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase acidification)
-
Buffer solutions (pH 4, 7, and 9)
-
Amber HPLC vials
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
pH meter
-
Incubator or water bath with temperature control
-
Light chamber with controlled illumination (for photostability testing)
3. Stock Solution Preparation:
-
Accurately weigh a known amount of the gibberellin standard and dissolve it in a minimal amount of methanol.
-
Bring the solution to a final concentration of 1 mg/mL with HPLC-grade water or the desired buffer. This will be the stock solution.
4. Sample Preparation for Stability Study:
-
Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final working concentration (e.g., 100 µg/mL) in amber HPLC vials.
-
Prepare multiple vials for each condition to be tested (e.g., different temperatures, light/dark).
5. Incubation Conditions:
-
Temperature Stability: Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
pH Stability: Incubate the vials with different pH buffers at a constant temperature (e.g., 25°C).
-
Photostability: Expose a set of vials to a controlled light source, while keeping a parallel set in the dark as a control.
6. Time Points for Analysis:
-
Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours). The initial time point (t=0) serves as the baseline.
7. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for gibberellin analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Column: A C18 column is commonly used.
-
Detection: Set the UV detector to the appropriate wavelength for the specific gibberellin (e.g., around 206 nm for GA3) or use an MS detector for higher specificity and sensitivity.
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of the gibberellin in the stability samples by comparing their peak areas to the calibration curve.
8. Data Analysis:
-
Plot the concentration of the gibberellin as a function of time for each condition.
-
Calculate the degradation rate and half-life (t½) for each condition to quantitatively compare the stability.
Gibberellin Signaling Pathway
The biological effects of gibberellins are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Gibberellin signaling pathway.
This guide provides a foundational understanding of the stability and performance of this compound and its alternatives. For critical applications, it is recommended to perform in-house stability studies under the specific experimental conditions to be used.
References
A Comparative Analysis of Bioactive Gibberellin Levels in Plant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of bioactive gibberellin (GA) levels in various plant mutants, supported by experimental data from peer-reviewed literature. It is intended to serve as a valuable resource for researchers in plant biology, genetics, and drug development who are investigating the roles of gibberellins in plant growth and development. This document summarizes key quantitative data, details the experimental protocols used for GA quantification, and visualizes the gibberellin signaling pathway and a typical experimental workflow.
Data Presentation: Quantitative Comparison of Bioactive Gibberellins
The following table summarizes the quantitative levels of the primary bioactive gibberellins, GA₁ and GA₄, in well-characterized plant mutants compared to their corresponding wild-type (WT) counterparts. These mutations typically affect genes involved in GA biosynthesis or signaling pathways.
| Plant Species | Mutant | Gene Function | Bioactive Gibberellin | Mutant Level (ng/g FW) | Wild-Type Level (ng/g FW) | Fold Change (Mutant/WT) | Reference |
| Arabidopsis thaliana | ga1-3 | GA Biosynthesis (CPS) | GA₄ | ~0.02 | ~0.25 | ~0.08 | [1] |
| Arabidopsis thaliana | ga3ox1/ga3ox2 | GA Biosynthesis (GA3ox) | GA₄ | ~0.05 | ~0.25 | ~0.2 | [2] |
| Arabidopsis thaliana | gid1a/gid1b/gid1c | GA Receptor | GA₄ | ~3.0 | ~0.25 | ~12.0 | [3] |
| Arabidopsis thaliana | rga/gai-t6/rgl1/rgl2/rgl3 | DELLA Proteins | GA₄ | Not significantly different | Not significantly different | ~1.0 | [1] |
| Oryza sativa (Rice) | sd1 | GA Biosynthesis (GA20ox) | GA₁ | Reduced | Higher | <1.0 | [4][5] |
| Oryza sativa (Rice) | eui1 | GA Deactivation (GA2ox) | GA₁ + GA₄ | Increased | Lower | >1.0 | [5] |
| Pisum sativum (Pea) | na | GA Biosynthesis (ent-Kaurene Synthase) | GA₁ | 79 | 768 | ~0.1 | [6] |
| Pisum sativum (Pea) | ls-1 | GA Biosynthesis (ent-Kaurenoic Acid Oxidase) | GA₁ | Reduced | Higher | <1.0 | [7] |
| Pisum sativum (Pea) | lh-2 | GA Biosynthesis (GA 20-oxidase) | GA₁ | Reduced | Higher | <1.0 | [7] |
Note: The exact quantitative values can vary depending on the specific experimental conditions, tissue type, and developmental stage. The fold change provides a relative comparison. FW denotes fresh weight.
Experimental Protocols
The quantification of bioactive gibberellins in plant tissues is a meticulous process that typically involves extraction, purification, and analysis using mass spectrometry. Below are detailed methodologies for the key experiments cited.
1. Gibberellin Extraction and Purification
This protocol is a generalized procedure based on common practices in the field.[8][9][10]
-
Sample Preparation: Plant tissues (e.g., seedlings, leaves, flowers) are harvested and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.
-
Extraction: The powdered tissue is extracted with an organic solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), to solubilize the gibberellins. To accurately quantify the GAs, stable isotope-labeled internal standards (e.g., [²H₂]GA₁ and [²H₂]GA₄) are added to the extraction solvent.
-
Purification: The crude extract is subjected to one or more purification steps to remove interfering compounds.
-
Solid-Phase Extraction (SPE): This is a common and effective method for purifying gibberellins. The extract is passed through a C18 SPE cartridge. The cartridge is then washed with a non-polar solvent to remove lipids and other non-polar compounds. The gibberellins are subsequently eluted with a more polar solvent, such as methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): For further purification, the sample can be fractionated using reverse-phase HPLC. Fractions corresponding to the retention times of known gibberellin standards are collected.
-
2. Gibberellin Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for quantifying gibberellins.[8][11]
-
Derivatization: Gibberellins are not volatile and therefore require derivatization before GC-MS analysis. The carboxyl group is typically methylated, and the hydroxyl groups are trimethylsilylated. This process increases the volatility and thermal stability of the GA molecules.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different gibberellins are separated based on their boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
-
Quantification: The amount of each bioactive gibberellin is determined by comparing the peak area of the endogenous GA with the peak area of the corresponding stable isotope-labeled internal standard.
3. Gibberellin Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for gibberellin analysis due to its high sensitivity, specificity, and throughput, often without the need for derivatization.[12][13][14]
-
LC Separation: The purified extract is injected into a liquid chromatograph. A reverse-phase C18 column is commonly used to separate the different gibberellins based on their polarity.
-
MS/MS Analysis: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer (MS1), the parent ion of the target gibberellin is selected. This parent ion is then fragmented in a collision cell, and the resulting daughter ions are detected in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides high specificity.
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the signal intensity of the endogenous gibberellin to that of its co-eluting stable isotope-labeled internal standard.
Mandatory Visualization
Below are diagrams of the gibberellin signaling pathway and a typical experimental workflow for gibberellin quantification, generated using the DOT language.
Caption: A simplified diagram of the gibberellin signaling pathway in the nucleus.
Caption: A typical experimental workflow for the quantification of gibberellins in plant tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nodulation Phenotypes of Gibberellin and Brassinosteroid Mutants of Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 14. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (Methylene-d2)gibberellinA3
This guide provides crucial safety and logistical information for the handling and disposal of (Methylene-d2)gibberellinA3, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for gibberellic acid, the non-deuterated form of this compound.
Personal Protective Equipment (PPE)
When handling this compound in a solid, powder form, it is imperative to use appropriate personal protective equipment to prevent exposure. The primary hazards include serious eye irritation.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety goggles with side protection are recommended.[3][4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves with a thickness of >0.11 mm are suitable.[3][4] | To avoid direct contact with the skin. |
| Respiratory Protection | Not required under normal use conditions.[1] If dust formation is likely, use a P1 (EN 143) or P95 (US) particle respirator.[3][5] | To prevent inhalation of dust particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[1]
-
An eyewash station and safety shower should be readily accessible near the workstation.[1]
-
Use a laboratory fume hood or other appropriate exhaust ventilation where dust may be generated.[5]
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) for Gibberellic Acid before handling the compound.
-
Avoid contact with eyes and skin.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling the material.[6]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool place, with a recommended storage temperature of 2–8 °C.[4]
-
Store away from incompatible materials such as bases and strong oxidizing agents.[1]
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, absorb the spill with an inert material and place it in a sealed container for disposal.
-
-
Empty Containers:
-
Keep product and empty containers away from heat and sources of ignition.[1]
-
Waste Treatment:
-
Contaminated materials should be treated as chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
